N-(3-Azidopropyl)biotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-azidopropyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21)/t9-,10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWODDJWJUGOAQB-NHCYSSNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301343599 | |
| Record name | N-(3-Azidopropyl)biotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301343599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908007-17-0 | |
| Record name | N-(3-Azidopropyl)biotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301343599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3-Azidopropyl)biotinamide for Researchers and Drug Development Professionals
An essential tool for modern bioconjugation, N-(3-Azidopropyl)biotinamide is a key reagent in the targeted labeling and analysis of biomolecules. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in advanced research and drug development.
This compound is a versatile molecule that incorporates a biotin moiety for high-affinity binding to streptavidin and an azide group for covalent ligation to alkyne-containing molecules via "click chemistry". This dual functionality makes it an invaluable reagent for the specific and efficient biotinylation of proteins, nucleic acids, and other biomolecules, facilitating their detection, purification, and functional analysis.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in experimental workflows. The following tables summarize key quantitative data for this reagent.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Weight | 326.42 g/mol | [1] |
| CAS Number | 908007-17-0 | [1] |
| Empirical Formula | C₁₃H₂₂N₆O₂S | [1] |
| Purity | ≥95% | [1] |
| Physical Form | Solid | [1] |
| Color | White to beige | [1] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | ≥ 20.8 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| PBS (pH 7.2) | Sparingly soluble (< 100 µg/mL) | |
| Corn oil with 10% DMSO | ≥ 2.08 mg/mL | |
| PEG300, Tween-80, Saline with 10% DMSO | ≥ 2.08 mg/mL | |
| 20% SBE-β-CD in Saline with 10% DMSO | ≥ 2.08 mg/mL |
Reaction Mechanism and Experimental Workflow
The primary application of this compound lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azide group of the biotinamide and a terminal alkyne on a target biomolecule.
References
An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Azidopropyl)biotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N-(3-Azidopropyl)biotinamide, a valuable bifunctional linker used extensively in bioconjugation, proteomics, and drug delivery applications. Its structure incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, and a terminal azide group that enables covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 3-azidopropan-1-amine with an activated biotin derivative, most commonly Biotin-NHS (N-hydroxysuccinimide) ester. This method is efficient and proceeds under mild conditions, making it suitable for standard laboratory settings.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
D-Biotin N-hydroxysuccinimide ester (Biotin-NHS)
-
3-Azidopropan-1-amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve Biotin-NHS (1 equivalent) in anhydrous DMF.
-
Addition of Amine: To the stirred solution, add 3-azidopropan-1-amine (1.1 equivalents).
-
Base Addition: Add triethylamine (1.5 equivalents) dropwise to the reaction mixture. The base acts as a scavenger for the N-hydroxysuccinimide byproduct.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up:
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate/hexanes to yield this compound as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the final product using TLC, NMR, FT-IR, and mass spectrometry.
Characterization of this compound
Accurate characterization is crucial to ensure the purity and structural integrity of the synthesized this compound before its use in downstream applications. The following tables summarize the key physicochemical properties and expected spectroscopic data for this compound.
Disclaimer: Experimentally determined spectra for this compound are not widely available in public databases. The NMR and FT-IR data presented below are predicted values based on the known structure of the molecule and data from analogous compounds. The mass spectrometry data is based on the calculated molecular weight.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₂N₆O₂S |
| Molecular Weight | 326.42 g/mol |
| CAS Number | 908007-17-0 |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥95% (as determined by HPLC) |
| Solubility | Soluble in DMSO, DMF |
Spectroscopic Data
¹H NMR Spectroscopy (Expected Chemical Shifts)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Biotin ring protons (CH, CH₂) | 4.1 - 4.5 | m |
| Biotin ring proton (CH-S) | ~3.1 | m |
| Biotin side chain protons (CH₂) | 1.3 - 2.9 | m |
| Amide NH | Broad singlet | s (br) |
| Biotin ureido NHs | Broad singlets | s (br) |
| -NH-CH₂ -CH₂-CH₂-N₃ | ~3.2 | q |
| -NH-CH₂-CH₂ -CH₂-N₃ | ~1.8 | p |
| -NH-CH₂-CH₂-CH₂ -N₃ | ~3.4 | t |
| Biotin side chain -CH₂ -CO- | ~2.2 | t |
¹³C NMR Spectroscopy (Expected Chemical Shifts)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Amide Carbonyl (-C O-NH-) | ~173 |
| Ureido Carbonyl (>N-C O-N<) | ~163 |
| Biotin ring carbons (CH) | 60 - 62 |
| Biotin ring carbon (CH-S) | ~55 |
| Biotin side chain carbons (CH₂) | 25 - 40 |
| Azidopropyl linker carbons (-C H₂-N₃) | ~48 |
| Azidopropyl linker carbons (-NH-C H₂-) | ~38 |
| Azidopropyl linker carbons (-CH₂-C H₂-CH₂-) | ~28 |
FT-IR Spectroscopy (Expected Absorption Bands)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide & Ureido) | 3200 - 3400 | Medium - Strong |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium - Strong |
| Azide (N₃) Asymmetric Stretch | ~2100 | Strong |
| Amide I (C=O Stretch) | ~1640 | Strong |
| Ureido C=O Stretch | ~1700 | Strong |
| N-H Bend (Amide II) | ~1550 | Medium |
Mass Spectrometry
| Ionization Mode | Calculated m/z | Observed m/z |
| ESI+ | 327.1547 | [M+H]⁺ |
| ESI+ | 349.1366 | [M+Na]⁺ |
Applications in Research and Development
This compound is a versatile tool with a wide range of applications in life sciences and drug development:
-
Proteomics: It is used for the affinity purification and identification of protein-protein interactions and post-translational modifications. Proteins of interest can be metabolically, enzymatically, or chemically labeled with an alkyne-containing probe, followed by "clicking" on the biotin-azide for subsequent capture on streptavidin-coated beads and analysis by mass spectrometry.[1]
-
Cell Biology: This linker enables the visualization and tracking of biomolecules within live or fixed cells. By conjugating it to a molecule of interest, its localization and trafficking can be monitored using fluorescently labeled streptavidin.
-
Drug Delivery: The azide group allows for its incorporation into targeted drug delivery systems.[1] Biotin can be used to target cells that overexpress biotin receptors, while the azide serves as a handle for attaching therapeutic agents.
-
Diagnostics: It is a key component in the development of sensitive diagnostic assays, such as ELISA and lateral flow assays, where the high-affinity biotin-streptavidin interaction is utilized for signal amplification.[1]
Conclusion
This compound is a powerful and versatile chemical probe. The straightforward synthesis from commercially available starting materials makes it accessible for a wide range of research applications. Proper characterization, including spectroscopic analysis, is essential to ensure its quality and performance in demanding biological and chemical systems. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and effectively utilize this important bioconjugation reagent.
References
An In-Depth Technical Guide to N-(3-Azidopropyl)biotinamide (CAS 908007-17-0) for Advanced Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Azidopropyl)biotinamide is a versatile chemical probe that has become an indispensable tool in modern chemical biology and proteomics. This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use. By leveraging the power of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, this reagent enables the efficient and specific biotinylation of a wide array of alkyne-modified biomolecules. This allows for their subsequent detection, enrichment, and identification, providing critical insights into complex biological processes such as post-translational modifications and the elucidation of protein interaction networks within signaling pathways.
Introduction
This compound is a biotin derivative that features a terminal azide group. This bioorthogonal handle allows it to react specifically with molecules containing a terminal alkyne, forming a stable triazole linkage. This reaction, a cornerstone of "click chemistry," is highly efficient and occurs under mild, aqueous conditions, making it ideal for use in complex biological systems. The biotin moiety provides a high-affinity handle for interaction with streptavidin, facilitating a wide range of downstream applications, including affinity purification, western blotting, and fluorescence microscopy.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 908007-17-0 |
| Molecular Formula | C₁₃H₂₂N₆O₂S |
| Molecular Weight | 326.42 g/mol |
| Appearance | White to off-white or beige solid/powder |
| Purity | Typically ≥95% |
| Melting Point | 166-170 °C |
| Storage Conditions | Store at -20°C for long-term stability. For short-term use, it can be stored at 2-8°C. It is recommended to keep the compound desiccated. |
| Solubility | Soluble in DMSO. For aqueous solutions, it is recommended to first dissolve in a minimal amount of DMSO and then dilute with the appropriate aqueous buffer. When preparing aqueous stock solutions, it is advised to filter and sterilize with a 0.22 μm filter before use. |
| Synonyms | Biotin-azide, (3aS,4S,6aR)-N-(3-Azidopropyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide |
Core Applications in Research and Drug Development
The primary application of this compound is the biotinylation of alkyne-modified biomolecules. This is particularly valuable in the field of proteomics for the study of post-translational modifications (PTMs). For instance, researchers have successfully used this reagent to detect and identify fatty-acylated proteins by metabolically incorporating ω-alkynyl-fatty acids into cells.[1]
The general workflow for such an experiment is as follows:
-
Metabolic Labeling: Cells are incubated with a metabolic precursor containing a terminal alkyne group (e.g., an alkynyl fatty acid or sugar). This precursor is incorporated into newly synthesized biomolecules.
-
Cell Lysis and Protein Extraction: The cells are lysed, and the total proteome is extracted.
-
Click Chemistry Reaction: The alkyne-modified proteins in the cell lysate are then reacted with this compound.
-
Affinity Purification: The biotinylated proteins are captured and enriched using streptavidin-coated beads.
-
Downstream Analysis: The enriched proteins can be identified and quantified using mass spectrometry, or visualized by western blotting.
This methodology has also been instrumental in the isolation and identification of protein adducts of lipid-derived electrophiles, providing insights into cellular damage and signaling in response to oxidative stress.[1]
Experimental Protocols
The following are detailed protocols for the two main types of click chemistry reactions involving this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the most common method for labeling with this compound. The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt and a reducing agent.
Materials:
-
Alkyne-modified protein sample in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (CAS 908007-17-0)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate (freshly prepared)
-
DMSO
Protocol:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in water.
-
THPTA/TBTA: Prepare a 100 mM stock solution in water (for THPTA) or DMSO/t-butanol (for TBTA).
-
Sodium Ascorbate: Prepare a 300 mM stock solution in water immediately before use.
-
-
Reaction Setup (for 50 µL of protein lysate at 1-5 mg/mL):
-
To the protein lysate, add the following reagents in the specified order, vortexing briefly after each addition:
-
90 µL of PBS buffer
-
10 µL of 10 mM this compound stock solution (final concentration ~1 mM)
-
10 µL of 100 mM THPTA/TBTA solution (final concentration ~10 mM)
-
10 µL of 20 mM CuSO₄ solution (final concentration ~2 mM)
-
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution (final concentration ~30 mM).
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Downstream Processing:
-
The biotinylated proteins are now ready for affinity purification using streptavidin beads or for direct analysis.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for live-cell imaging and in vivo applications where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.
Materials:
-
Live cells metabolically labeled with a DBCO-containing precursor.
-
This compound (CAS 908007-17-0)
-
Live-cell imaging medium or PBS
Protocol:
-
Cell Preparation:
-
After metabolic labeling with a DBCO-containing molecule, wash the cells twice with warm PBS or live-cell imaging medium.
-
-
Labeling Reaction:
-
Prepare a working solution of this compound in the appropriate medium. A typical starting concentration is 50-100 µM.
-
Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing and Analysis:
-
Wash the cells three times with fresh medium to remove any unreacted this compound.
-
The cells can then be fixed, permeabilized, and stained with fluorescently labeled streptavidin for imaging, or lysed for subsequent biochemical analysis.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the general principle of using this compound to identify components of signaling pathways.
Caption: Workflow for the biotinylation and analysis of alkyne-modified proteins using CuAAC.
References
N-(3-Azidopropyl)biotinamide molecular weight and formula
For researchers, scientists, and professionals in drug development, N-(3-Azidopropyl)biotinamide is a key reagent in bioconjugation and molecular biology. This compound incorporates a biotin moiety, enabling high-affinity interactions with streptavidin and avidin, and a terminal azide group, which can participate in copper-catalyzed or copper-free click chemistry reactions. This dual functionality makes it an invaluable tool for labeling and detecting biomolecules.
Core Molecular Data
The fundamental chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₃H₂₂N₆O₂S[1][2] |
| Molecular Weight | 326.42 g/mol [1] |
This information is critical for accurate experimental design, including calculating molar concentrations for solutions and determining reaction stoichiometries.
Logical Relationship of Functional Groups
The utility of this compound stems from the distinct roles of its functional groups, which are logically connected through a propyl linker.
Caption: Functional domains of this compound.
References
solubility of N-(3-Azidopropyl)biotinamide in DMSO and water
An In-depth Technical Guide to the Solubility of N-(3-Azidopropyl)biotinamide in DMSO and Water
For researchers, scientists, and professionals in drug development, understanding the solubility of reagents is paramount for experimental success. This guide provides a comprehensive overview of the solubility characteristics of this compound, a key reagent in bioconjugation and labeling applications.
Data Presentation
The solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous solutions is summarized below. These values are critical for preparing stock solutions and reaction mixtures.
| Solvent System | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ~5 mg/mL[1][2][3] | ~15.32 mM | Hygroscopic DMSO can affect solubility; using newly opened solvent is recommended.[4] Ultrasonic treatment may be needed to aid dissolution.[4] |
| Water | 4 mg/mL[4] | ~12.25 mM | Requires ultrasonic treatment to dissolve.[4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1][2][3] | ~1.53 mM | For maximum solubility in aqueous buffers, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer.[1] |
| PBS (pH 7.2) | Sparingly soluble (< 100 µg/mL)[2][3] | < 0.31 mM |
Molecular Weight of this compound: 326.42 g/mol [2][5][6]
Experimental Protocols
Accurate preparation of this compound solutions is crucial for reproducible experimental outcomes. Below are detailed methodologies for dissolving the compound in DMSO and aqueous buffers.
Preparation of a DMSO Stock Solution
-
Materials:
-
This compound (crystalline solid)[1]
-
Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the desired amount of this compound in a suitable vial.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 5 mg/mL solution, add 1 mL of DMSO to 5 mg of the compound).
-
Vortex the mixture thoroughly.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath and sonicate until a clear solution is obtained.[4] Gentle heating can also be applied to aid dissolution.[4]
-
Store the stock solution at -20°C for long-term stability.[1][2][3]
-
Preparation of an Aqueous Solution
Due to its limited solubility in water, a two-step process involving initial dissolution in an organic solvent is recommended for preparing aqueous solutions of this compound.
-
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.2)
-
Vortex mixer
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO as described in the protocol above.
-
While vortexing the aqueous buffer, slowly add the DMSO stock solution to the desired final concentration.
-
For instance, to prepare a 1:1 DMSO:PBS solution with a final this compound concentration of 0.5 mg/mL, you can add an equal volume of a 1 mg/mL DMSO stock solution to the PBS buffer.
-
It is advised not to store the aqueous solution for more than one day.[1] If preparing a solution directly in water, ultrasonic treatment is necessary to achieve a concentration of up to 4 mg/mL.[4]
-
Mandatory Visualization
The primary utility of this compound lies in its application in "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules. The azide group on the compound reacts with an alkyne-modified target molecule, forming a stable triazole linkage. This process is fundamental to various bioconjugation techniques.
Caption: Workflow for Biotin Labeling using this compound via Click Chemistry.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | 908007-17-0 [chemicalbook.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound ≥95 CAS 908007-17-0 Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Stability and Storage of N-(3-Azidopropyl)biotinamide
For Researchers, Scientists, and Drug Development Professionals
N-(3-Azidopropyl)biotinamide is a critical reagent in bioconjugation and molecular biology, primarily utilized in "click chemistry" reactions to attach a biotin moiety to alkyne-containing molecules. The stability and proper storage of this compound are paramount to ensure the reproducibility and success of experiments. This guide provides a comprehensive overview of the known stability and storage conditions for this compound, along with recommended handling procedures and experimental protocols.
Core Stability and Storage Data
The stability of this compound is dependent on its physical state (solid or in solution) and the storage temperature. The following tables summarize the recommended storage conditions and stability data provided by various suppliers.
Table 1: Recommended Storage Conditions and Stability of Solid this compound
| Supplier Recommendation | Storage Temperature | Reported Stability | Purity Specification |
| Cayman Chemical | -20°C | ≥ 4 years[1] | ≥98%[1] |
| MCE (MedChemExpress) | -20°C | 3 years[2] | 99.84% |
| MCE (MedChemExpress) | 4°C | 2 years[2] | 99.84% |
| Sigma-Aldrich | 2-8°C | Not specified | ≥95%[3] |
| TCI Chemicals | Room Temperature (cool, dark place) | Not specified | >95.0% (HPLC) |
| Lumiprobe (for Biotin-PEG3-azide) | -20°C | 24 months | Not specified |
Table 2: Recommended Storage Conditions and Stability of this compound in Solvent
| Supplier Recommendation | Solvent | Storage Temperature | Reported Stability |
| MCE (MedChemExpress) | DMSO | -80°C | 6 months[2] |
| MCE (MedChemExpress) | DMSO | -20°C | 1 month[2] |
| Cayman Chemical | Aqueous Buffer (after DMSO solubilization) | Not specified | Not recommended for more than one day[1] |
Chemical Properties and Solubility
This compound is a crystalline solid that is soluble in organic solvents such as DMSO.[1] It has limited solubility in aqueous buffers. For applications requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1]
Experimental Protocols
The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. Below is a general protocol for labeling alkyne-modified biomolecules in a cell lysate.
Protocol: Biotinylation of Alkyne-Modified Proteins in Cell Lysate via Click Chemistry
Materials:
-
This compound
-
Alkyne-modified protein sample (in cell lysate)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent stock solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 10 mM TBTA in DMSO)
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Freshly prepare the sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein sample.
-
Add this compound stock solution to a final concentration of 100 µM.
-
Add the copper-chelating ligand (e.g., TBTA) to a final concentration of 100 µM.
-
Add the reducing agent (sodium ascorbate) to a final concentration of 1 mM.
-
-
Initiate the Reaction:
-
Add CuSO₄ to a final concentration of 1 mM to initiate the click reaction.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Downstream Processing:
-
The biotinylated proteins can be purified using streptavidin-agarose beads or analyzed by techniques such as Western blotting or mass spectrometry.
-
Diagrams
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for the copper-catalyzed click reaction.
Logical Flow for Handling and Storage
Caption: Recommended handling and storage workflow.
General Considerations for Stability and Handling
-
Azide Moiety: Organic azides are generally stable but can be sensitive to strong reducing agents, which can convert the azide to an amine. They can also be sensitive to light and heat. It is recommended to store this compound protected from light.
-
Aqueous Solutions: As noted, aqueous solutions of this compound are not recommended for long-term storage.[1] This is likely due to the potential for hydrolysis of the amide bond over time, especially at non-neutral pH. For in vivo experiments, it is advised to prepare the working solution fresh on the same day.
-
Freeze-Thaw Cycles: For stock solutions in DMSO, it is best to aliquot the solution into smaller volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.
-
Safety Precautions: this compound should be handled with standard laboratory safety practices. It is recommended to wear gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.[1]
While specific degradation pathways for this compound are not extensively documented in the literature, researchers should be aware of the potential for hydrolysis of the amide linkage and reduction of the azide group under certain experimental conditions. For critical applications, it is advisable to perform in-house stability testing under the specific conditions of the experiment.
References
An In-depth Technical Guide to N-(3-Azidopropyl)biotinamide Azide-Alkyne Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and experimental protocols for the azide-alkyne cycloaddition reaction utilizing N-(3-Azidopropyl)biotinamide. This powerful bioconjugation technique, a cornerstone of "click chemistry," enables the precise and efficient labeling of biomolecules for a wide range of applications in research and drug development.
Core Principles
The azide-alkyne cycloaddition is a highly efficient and selective reaction that forms a stable triazole linkage between an azide and an alkyne. This compound serves as a key reagent, providing the azide functional group for this reaction, while the biotin moiety allows for strong and specific binding to avidin or streptavidin. This dual functionality makes it an invaluable tool for the detection, purification, and immobilization of target molecules.[1][2] There are two primary modalities of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the classic example of a "click" reaction, renowned for its high yields and reliability.[3] It involves the use of a copper(I) catalyst to facilitate the [3+2] cycloaddition between a terminal alkyne and an azide, exclusively forming the 1,4-disubstituted triazole isomer. The reaction is typically carried out in aqueous buffers and is compatible with a wide range of biomolecules.[3]
The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide of this compound in a stepwise manner to form a six-membered copper-containing intermediate, which then rearranges to the stable triazole product, regenerating the copper(I) catalyst. To maintain the copper in its active Cu(I) oxidation state, a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture.[4][5] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) catalyst and increase reaction efficiency.[4][5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[6] This "copper-free" click chemistry utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which possesses significant ring strain. This inherent strain dramatically lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst.[6][7] The reaction is highly bioorthogonal, meaning neither the strained alkyne nor the azide functionality reacts with native biological molecules.[6]
Quantitative Data
The efficiency of the azide-alkyne cycloaddition can be influenced by several factors, including the choice of catalyst system (for CuAAC), the structure of the alkyne, and the reaction conditions. While specific yields for every possible conjugation are highly dependent on the substrate, the following tables provide a summary of generally expected quantitative data.
Table 1: General Comparison of CuAAC and SPAAC
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Typical Alkyne | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |
| Reaction Rate | Very Fast (minutes to a few hours) | Fast (dependent on cyclooctyne) |
| Biocompatibility | Potentially cytotoxic due to copper | Highly biocompatible, suitable for live-cell imaging |
| Yield | Generally high to quantitative (>90%)[4][5] | High, often comparable to CuAAC |
Table 2: Second-Order Rate Constants for SPAAC with Azides
| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0 |
| Bicyclononyne (BCN) | ~0.037 |
| Azodibenzocyclooctyne (ADIBO) | ~3.5 |
Data compiled from various sources. The reaction of a peptide containing an azido-lysine with DBCO has a reported k₂ of approximately 0.1 M⁻¹s⁻¹. The reaction with BCN is generally slower.[8]
Experimental Protocols
The following are detailed methodologies for performing CuAAC and SPAAC reactions with this compound for the biotinylation of alkyne-modified proteins.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the biotinylation of a protein that has been previously modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a non-amine-containing buffer (e.g., PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Deionized water
-
Desalting column
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use. This solution is prone to oxidation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM in your desired reaction buffer.
-
Add the this compound stock solution to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein).
-
Prepare a premixed catalyst solution by combining the 20 mM CuSO₄ stock and the 50 mM THPTA stock in a 1:5 molar ratio (e.g., for a final reaction volume of 500 µL, you might use 2.5 µL of CuSO₄ and 12.5 µL of THPTA). Add this premix to the reaction tube. The final concentration of copper is typically 50-100 µM.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[4]
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted this compound and catalyst components by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
The purified biotinylated protein is now ready for downstream applications.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for biotinylating proteins in environments where copper toxicity is a concern, such as in live cells. This protocol assumes the protein of interest has been modified with a strained alkyne like DBCO.
Materials:
-
DBCO-modified protein
-
This compound
-
DMSO or aqueous buffer
-
Desalting column
Procedure:
-
Preparation of Stock Solution:
-
This compound: Prepare a 10 mM stock solution in DMSO or an appropriate aqueous buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified protein with a 2- to 10-fold molar excess of the this compound stock solution.
-
The final concentration of the protein can be in the range of 1-20 µM.
-
-
Incubation:
-
Gently mix the components.
-
Incubate the reaction for 4-12 hours at room temperature or for 12-24 hours at 4°C. For live-cell labeling, incubation can be performed at 37°C for 1-2 hours.
-
-
Purification:
-
If performed in vitro, purify the biotinylated protein from excess this compound using a desalting column.
-
If performed in live cells, the cells can be washed to remove excess reagent before lysis and subsequent analysis.
-
Mandatory Visualizations
The following diagrams illustrate the core principles and workflows described in this guide.
Caption: Principle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for biotinylation via azide-alkyne cycloaddition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
The Unsung Hero: A Technical Guide to the Spacer Arm's Role in Biotin-Azide Probes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug development, the precise labeling and detection of biomolecules are paramount. Biotin-azide probes, workhorses of "click chemistry," have emerged as indispensable tools for these tasks. Their utility, however, is not solely defined by the high-affinity biotin-streptavidin interaction or the bioorthogonal nature of the azide-alkyne cycloaddition. A critical, yet often overlooked, component dictates the success of these powerful probes: the spacer arm. This in-depth technical guide illuminates the crucial role of the spacer arm, providing quantitative data, detailed experimental protocols, and logical visualizations to empower researchers in the rational design and application of biotin-azide probes.
The Core Function: More Than Just a Linker
The spacer arm in a biotin-azide probe is the chemical moiety that connects the biotin reporter group to the reactive azide functionality. While its primary role is to bridge these two components, its chemical nature and, most importantly, its length, profoundly influence the probe's performance in several key aspects:
-
Mitigating Steric Hindrance: The biotin-binding pocket of streptavidin is buried within the tetrameric protein structure.[1][2] When a biotin-azide probe is conjugated to a bulky biomolecule, such as a protein or a nucleic acid, a short spacer arm can lead to steric clashes, preventing the biotin from efficiently accessing and binding to streptavidin. A longer, flexible spacer arm extends the biotin moiety away from the conjugated biomolecule, alleviating steric hindrance and ensuring a more robust and efficient interaction with streptavidin.[3][4]
-
Enhancing Solubility: Many biomolecules and the biotin-azide probes themselves can be hydrophobic, leading to aggregation and reduced reactivity in aqueous buffers.[5][6] Incorporating hydrophilic spacer arms, most notably polyethylene glycol (PEG) linkers, significantly increases the overall water solubility of the probe and the resulting biotinylated conjugate.[3][5][6] This improved solubility is crucial for maintaining the biological activity of the target molecule and for the successful execution of downstream applications in physiological conditions.
-
Improving Binding Affinity and Efficiency: By reducing steric hindrance and improving solubility, the spacer arm indirectly enhances the binding affinity and overall efficiency of the biotin-streptavidin interaction. A longer and more flexible spacer allows the biotin to orient itself optimally within the deep binding pocket of streptavidin, leading to a more stable complex.[4] This translates to improved sensitivity in detection assays and higher yields in affinity purification experiments.
Quantitative Insights: The Impact of Spacer Arm Length
The choice of spacer arm length is not arbitrary and can significantly impact experimental outcomes. While direct head-to-head comparisons of binding affinities (Kd values) for biotin-azide probes with varying spacer lengths are not extensively documented in the literature, functional readouts from proteomic studies provide valuable quantitative insights.
A key aspect of a biotin-azide probe's performance is its ability to efficiently label and enable the identification of target biomolecules in complex mixtures like cell lysates. A chemoproteomic study comparing the performance of Biotin-PEG3-azide, Biotin-PEG4-azide, and Biotin-PEG5-azide in identifying probe-modified peptides provides a clear indication of the impact of spacer length.
| Biotin-Azide Probe | Number of Confidently Identified Peptides |
| Biotin-PEG3-azide | 13 |
| Biotin-PEG4-azide | Not explicitly quantified in the same study |
| Biotin-PEG5-azide | 225 (in a separate analysis) |
Table 1: Comparison of the number of confidently identified peptides from a complex cell lysate using biotin-azide probes with different PEG spacer lengths. The data for Biotin-PEG3-azide and Biotin-PEG5-azide are from separate analyses within the same study, highlighting a significant increase in identification with a longer spacer.[7]
These data strongly suggest that a longer PEG spacer, in this case PEG5, leads to a substantially higher number of identified peptides.[7] This enhanced performance is likely a direct consequence of reduced steric hindrance and improved accessibility of the biotin moiety for streptavidin capture, leading to more efficient enrichment of tagged peptides.
Experimental Protocols: A Practical Guide
The successful application of biotin-azide probes hinges on robust and well-defined experimental protocols. Below are detailed methodologies for the synthesis of a Biotin-PEGn-azide probe, its use in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for protein labeling, and subsequent affinity purification.
Protocol 1: Synthesis of Biotin-PEGn-Azide
This protocol describes a general method for the synthesis of a biotin-azide probe with a polyethylene glycol (PEG) spacer. This example focuses on the synthesis of Biotin-PEG7-Azide.[4]
Materials:
-
Heptaethylene glycol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Sodium azide (NaN3)
-
Ammonium hydroxide (NH4OH)
-
Biotin-NHS ester
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Reversed-phase preparative HPLC system
Procedure:
-
Mono-azidation of Heptaethylene Glycol:
-
Dissolve heptaethylene glycol in DCM and cool to 0°C.
-
Add Et3N followed by the dropwise addition of MsCl.
-
Stir the reaction at room temperature.
-
After completion, add NaN3 and stir to displace the mesylate group, yielding Azido-PEG7-Alcohol.
-
Purify the product by silica gel chromatography.
-
-
Activation of the Terminal Hydroxyl Group:
-
Dissolve the purified Azido-PEG7-Alcohol in DCM and cool to 0°C.
-
Add Et3N and MsCl to convert the hydroxyl group to a mesylate, forming Azido-PEG7-Mesylate.
-
-
Amination of the Mesylate:
-
React the Azido-PEG7-Mesylate with NH4OH to displace the mesylate group and introduce a primary amine, yielding Azido-PEG7-Amine.
-
-
Biotinylation of the Amine:
-
Dissolve Azido-PEG7-Amine and Biotin-NHS ester in DMF with Et3N.
-
Stir the reaction at room temperature to form the final product, Biotin-PEG7-Azide.
-
Purify the final product using reversed-phase preparative HPLC to achieve high purity (>95%).
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general workflow for labeling an alkyne-modified protein with a biotin-azide probe.[8]
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Biotin-PEGn-azide (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO4) (e.g., 50 mM stock in water)
-
Copper(I)-stabilizing ligand, such as THPTA (e.g., 100 mM stock in water)
-
Reducing agent, such as sodium ascorbate (e.g., 100 mM stock in water, freshly prepared)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution.
-
Biotin-PEGn-azide stock solution to a final concentration of 2-10 equivalents relative to the protein.
-
THPTA stock solution to a final concentration of 5 equivalents relative to CuSO4.
-
CuSO4 stock solution to a final concentration of 50-100 µM.
-
Gently mix the contents.
-
-
Initiation of Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Gently mix the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Alternatively, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove excess reagents and purify the biotinylated protein using methods appropriate for the protein, such as size-exclusion chromatography, dialysis, or spin filtration.
-
Protocol 3: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of a biotinylated protein from a complex mixture, such as a cell lysate.[9]
Materials:
-
Biotinylated protein sample
-
Streptavidin-coated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer for denaturing elution, or a buffer containing free biotin for competitive elution)
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads three times with lysis buffer to equilibrate them.
-
-
Binding:
-
Add the biotinylated protein sample to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated protein to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Remove the supernatant and wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
For denaturing elution, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted proteins.
-
For competitive elution, resuspend the beads in an elution buffer containing a high concentration of free biotin and incubate to displace the biotinylated protein from the beads.
-
Visualizing the Workflow: Proximity Labeling (BioID)
Biotin-azide probes are instrumental in advanced proteomic techniques like proximity labeling (e.g., BioID), which aims to identify proteins in close proximity to a protein of interest (the "bait").[6][10] The following diagram illustrates the typical experimental workflow.
Investigating Signaling Pathways: A Case Study with Wnt Signaling
Biotin-azide probes, coupled with metabolic labeling, provide a powerful strategy to investigate dynamic cellular processes like signal transduction. The Wnt signaling pathway, a crucial regulator of cell fate and development, offers a compelling example.[5][11][12] Aberrant Wnt signaling is implicated in various cancers. By metabolically labeling cells with an azide-modified sugar, researchers can tag glycoproteins that are dynamically regulated during Wnt pathway activation. Subsequent reaction with a biotin-alkyne probe (via click chemistry) allows for the enrichment and identification of these glycoproteins, providing insights into the molecular machinery of Wnt signaling.
Conclusion
The spacer arm of a biotin-azide probe is a critical design element that extends far beyond its role as a simple linker. Its length and chemical composition are key determinants of the probe's solubility, its ability to overcome steric hindrance, and ultimately, its effectiveness in biotinylating and enabling the detection and purification of target biomolecules. By understanding and strategically selecting the appropriate spacer arm, researchers can significantly enhance the sensitivity, efficiency, and reliability of their experiments, unlocking new insights into complex biological systems. This guide provides the foundational knowledge, quantitative context, and practical protocols to empower scientists in harnessing the full potential of biotin-azide probes in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating Wnt signaling: a chemogenomic safari - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Wnt signaling directs a metabolic program of glycolysis and angiogenesis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of Wnt signaling pathway in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-(3-Azidopropyl)biotinamide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Azidopropyl)biotinamide is a versatile chemical probe that enables the biotinylation of alkyne-containing biomolecules through a highly efficient and specific reaction known as "click chemistry." This bioorthogonal reaction allows for the covalent labeling of proteins, nucleic acids, and other molecules in complex biological samples. The incorporated biotin moiety serves as a powerful affinity tag for detection, purification, and downstream analysis, making this reagent an invaluable tool in proteomics, drug discovery, and molecular biology.[1]
This document provides detailed protocols for two primary click chemistry methods utilizing this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It also includes protocols for the subsequent enrichment and elution of biotinylated proteins, a comparative analysis of the two click chemistry approaches, and a troubleshooting guide.
Reaction Principles
Click chemistry facilitates the formation of a stable triazole linkage between an azide and an alkyne. This compound provides the azide functionality for the specific labeling of a target molecule that has been metabolically, enzymatically, or chemically modified to contain an alkyne group.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide.[2][3] The reaction is known for its fast kinetics and high yields.[2] However, the potential cytotoxicity of copper can be a concern for in vivo applications, though the use of chelating ligands can mitigate this issue.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative that employs a strained cyclooctyne (e.g., DBCO or BCN) which readily reacts with an azide to release ring strain.[5][6] This catalyst-free approach is highly biocompatible and ideal for live-cell imaging and in vivo studies.[7][] While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved SPAAC kinetics.[9]
Quantitative Data Summary
The choice between CuAAC and SPAAC depends on the specific experimental requirements, balancing the need for speed and efficiency with biocompatibility.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |
| Catalyst | Copper(I) | None | [10] |
| Biocompatibility | Lower, due to potential copper cytotoxicity. | High, suitable for living systems. | [10][11] |
| Reaction Kinetics (Second-order rate constants) | Fast (typically 10² - 10³ M⁻¹s⁻¹) | Moderate to Fast (10⁻³ - 1 M⁻¹s⁻¹), dependent on cyclooctyne | [10] |
| Typical Reaction Time | Minutes to a few hours | 1 to 24 hours | [10][12] |
| Reactants | Terminal alkyne and azide | Strained cyclooctyne (e.g., DBCO, BCN) and azide | [10] |
| Yield | Generally high to quantitative under optimized conditions. | High, but can sometimes be lower than CuAAC. | [10] |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins via CuAAC
This protocol describes the labeling of a protein containing a terminal alkyne with this compound using a copper(I)-catalyzed reaction.
Materials:
-
Alkyne-modified protein (1-10 mg/mL in an amine-free buffer like PBS)
-
This compound (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
-
Aminoguanidine (100 mM stock in water)
-
PBS, pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with this compound to a final concentration of 20-100 µM.
-
In a separate tube, prepare the copper-ligand premix by combining CuSO₄ and THPTA. For a typical reaction, a final concentration of 0.1 mM CuSO₄ and 0.5 mM THPTA is used (1:5 ratio).[5]
-
Add the copper-ligand premix to the protein solution and mix gently.
-
Add aminoguanidine to a final concentration of 5 mM to scavenge reactive oxygen species.[13]
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM. The solution may change color from light blue to yellow-green.[5]
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.[14]
-
Proceed to Protocol 3 for the purification of the biotinylated protein.
Protocol 2: Labeling of Alkyne-Modified Proteins via SPAAC
This protocol outlines the copper-free labeling of an azide-modified protein with a DBCO-functionalized biotin derivative. For the purpose of this application note, we will assume the protein of interest has been modified with an azide, and we are using a commercially available DBCO-biotin conjugate. The reverse labeling (alkyne-protein and azide-biotin) is also common.
Materials:
-
Azide-modified protein (1-10 mg/mL in a compatible buffer like PBS)
-
DBCO-biotin conjugate (10 mM stock in DMSO)
-
PBS, pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the DBCO-biotin conjugate. A 2- to 10-fold molar excess of the DBCO-biotin is recommended.
-
Incubate the reaction at room temperature for 4-12 hours. For some systems, incubation at 37°C can increase the reaction rate.
-
The reaction is typically complete within 24 hours.
-
Proceed to Protocol 3 for the purification of the biotinylated protein.
Protocol 3: Purification of Biotinylated Proteins using Streptavidin Resin
This protocol describes the enrichment of biotinylated proteins from a complex mixture, such as a cell lysate, using streptavidin-conjugated agarose beads.
Materials:
-
Biotinylated protein sample from Protocol 1 or 2
-
Streptavidin-agarose resin slurry
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (see Protocol 4 for options)
Procedure:
-
Equilibrate the required amount of streptavidin-agarose resin by washing it three times with Binding/Wash Buffer.
-
Add the biotinylated protein sample to the equilibrated resin.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
Pellet the resin by centrifugation and remove the supernatant (this contains unbound proteins).
-
Wash the resin three to five times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Proceed to Protocol 4 for the elution of the bound protein.
Protocol 4: Elution of Biotinylated Proteins from Streptavidin Resin
The extremely strong interaction between biotin and streptavidin necessitates specific conditions for elution. The choice of elution method depends on whether the native protein structure and function need to be preserved.
A. Denaturing Elution (for SDS-PAGE, mass spectrometry)
-
Method 1: SDS-PAGE Sample Buffer: Resuspend the washed resin in 2X SDS-PAGE loading buffer and boil for 5-10 minutes. The supernatant will contain the eluted protein.[1]
-
Method 2: Guanidine-HCl: Elute with 8M Guanidine-HCl, pH 1.5. Note that this will denature the protein.[1]
B. Non-Denaturing Elution (for functional assays)
-
Method 1: Competitive Elution with Excess Biotin: Incubate the resin with an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) at a slightly basic pH (e.g., pH 8.5-10) for 30-60 minutes at 37°C.[13][15] This method may require optimization for efficient elution.
-
Method 2: Using Modified Avidin Resins: Commercially available monomeric avidin resins have a lower binding affinity for biotin, allowing for elution under milder conditions, such as with 2 mM biotin at neutral pH.[16]
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Studying GPCR protein interactions.
Application in Signaling Pathway Analysis: GPCRs
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Identifying the protein-protein interactions of GPCRs is essential for understanding their function and for drug development. Proximity labeling techniques, including those using click chemistry, are powerful methods for mapping these interaction networks.[17][18]
An alkyne-containing unnatural amino acid can be metabolically incorporated into a specific GPCR of interest. Upon activation of the GPCR with a ligand, its interacting proteins are brought into close proximity. The cells can then be lysed and the alkyne-modified GPCR and its bound partners can be labeled with this compound via click chemistry. Subsequent streptavidin pulldown and mass spectrometry analysis can identify the co-purified interacting proteins, providing insights into the GPCR signalosome.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) | References |
| Low or no biotinylation (CuAAC) | Inactive copper catalyst (oxidized to Cu(II)). | Degas buffers and work under low-oxygen conditions. Use a fresh solution of sodium ascorbate. | [15] |
| Suboptimal reagent concentrations. | Titrate CuSO₄ (50-100 µM) and maintain a 5:1 ligand-to-copper ratio. | [13][15] | |
| Inhibitory buffer components (e.g., Tris, high chloride). | Use compatible buffers like PBS, HEPES, or MOPS. | [13][15] | |
| Low or no biotinylation (SPAAC) | Low reagent concentration or steric hindrance. | Increase the concentration of the limiting reagent. Use a cyclooctyne with a smaller profile or introduce a longer linker. | [12] |
| Unfavorable reaction conditions (pH, temperature). | Optimize pH (typically 7-9) and consider increasing the temperature to 37°C if biomolecules are stable. | [12] | |
| Protein degradation or aggregation | Copper-induced oxidative damage (CuAAC). | Use a copper-chelating ligand (e.g., THPTA). Add a radical scavenger like aminoguanidine. | [13][15] |
| Over-labeling leading to precipitation. | Reduce the molar excess of the biotinylating reagent. | [19] | |
| High background/non-specific binding | Excess unreacted biotinylation reagent. | Purify the biotinylated protein using desalting columns or dialysis before streptavidin enrichment. | [19][20] |
| Non-specific binding to streptavidin resin. | Pre-block the streptavidin beads with BSA. Include a non-ionic detergent (e.g., 0.1% Tween-20) in binding and wash buffers. | [20] | |
| Thiol-yne side reaction with cysteines (SPAAC). | Pre-incubate with iodoacetamide to block free thiols. | [12] |
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. benchchem.com [benchchem.com]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. DiagAg™ Monomeric Avidin Agarose Particles, Non-Denaturing Elution - CD Bioparticles [cd-bioparticles.com]
- 17. Analysis of Lipid GPCR Molecular Interactions by Proximity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Proximity Biotinylation for Studying G Protein-Coupled Receptor Dimerization | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with N-(3-Azidopropyl)biotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and versatile method for the specific and efficient covalent labeling of biomolecules. This bioorthogonal reaction, occurring between an azide and a terminal alkyne, proceeds with high efficiency under mild, aqueous conditions, making it ideal for complex biological systems. N-(3-Azidopropyl)biotinamide is a key reagent in this methodology, featuring a terminal azide for click chemistry conjugation and a biotin moiety for highly specific affinity purification and detection via the strong biotin-streptavidin interaction.
These application notes provide detailed protocols for the use of this compound in the biotinylation of alkyne-modified proteins within a complex biological sample, such as a cell lysate. The subsequent enrichment of these biotinylated proteins allows for their identification and quantification by mass spectrometry, providing valuable insights into various cellular processes, including the investigation of signaling pathways like the Wnt/β-catenin cascade.
Principle of the Method
The workflow for utilizing this compound in proteomics research involves two primary stages:
-
Labeling: An alkyne functional group is first introduced into the protein(s) of interest. This can be achieved through various methods, such as the metabolic incorporation of an alkyne-bearing unnatural amino acid. The alkyne-modified protein is then reacted with this compound via CuAAC. This reaction is catalyzed by a copper(I) source, typically generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate. A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction efficiency and protect proteins from copper-induced damage. The result is a stable triazole linkage, covalently attaching the biotin tag to the target protein.
-
Enrichment and Analysis: The biotinylated proteins are then captured from the complex mixture using an affinity matrix functionalized with streptavidin, such as streptavidin-coated magnetic beads. Following stringent washing steps to remove non-specifically bound proteins, the enriched biotinylated proteins are eluted. The purified proteins can then be identified and quantified using downstream applications like western blotting or, more comprehensively, by mass spectrometry-based proteomic analysis.
Applications
The versatility of this compound in conjunction with click chemistry enables a wide range of applications in biological research and drug development, including:
-
Activity-Based Protein Profiling (ABPP): To identify the protein targets of small molecule inhibitors or to profile the activity of entire enzyme families.
-
Post-Translational Modification (PTM) Analysis: To enrich and identify proteins with specific PTMs, such as glycosylation or phosphorylation, by metabolically labeling with azide- or alkyne-modified precursors.
-
Protein-Protein Interaction Studies: To identify interaction partners of a protein of interest by cross-linking and subsequent enrichment.[1][2]
-
Target Identification and Validation: To identify the cellular targets of a drug candidate.
-
Nascent Protein Synthesis Monitoring: To label and identify newly synthesized proteins in response to specific stimuli.[3]
Quantitative Data Presentation
The efficiency of the CuAAC reaction is influenced by several factors, including the concentrations of reactants, catalyst, and ligand, as well as reaction time and temperature. The following tables provide a summary of typical reaction conditions and parameters for the biotinylation of proteins using biotin-azide reagents in a research setting. Note that optimal conditions may vary depending on the specific protein and experimental setup.
Table 1: Typical Reagent Concentrations for Protein Labeling with Biotin-Azide via CuAAC
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to Alkyne-Protein) |
| Alkyne-Modified Protein | 1-5 mg/mL | - | 1x |
| This compound | 10-50 mM in DMSO | 0.5-2 mM | 10-50x |
| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 1 mM | 20x |
| THPTA Ligand | 100 mM in H₂O | 5 mM | 100x |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 5 mM | 100x |
Table 2: Key Parameters for CuAAC Reaction and Subsequent Protein Enrichment
| Step | Parameter | Typical Range/Value | Notes |
| CuAAC Reaction | Incubation Time | 1 - 2 hours | Can be optimized for specific proteins. Reactions often proceed to completion within this timeframe.[4] |
| Temperature | Room Temperature (20-25°C) | Gentle agitation is recommended. | |
| pH | 6.5 - 7.5 | Maintained by a suitable buffer (e.g., phosphate buffer). | |
| Protein Enrichment | Binding Time | 1 - 2 hours | At 4°C with gentle rotation to allow for efficient binding to streptavidin beads.[1] |
| Wash Buffers | PBS with detergents (e.g., SDS, Triton X-100) | Stringent washes are crucial to minimize non-specific binding. | |
| Elution | Boiling in SDS-PAGE sample buffer or on-bead digestion | Choice of elution method depends on the downstream analysis. |
Experimental Protocols
Protocol 1: Biotinylation of Alkyne-Modified Proteins in Cell Lysate
This protocol describes the general procedure for labeling alkyne-modified proteins in a cell lysate with this compound.
Materials:
-
Cell lysate containing alkyne-modified protein(s) in a suitable lysis buffer (e.g., RIPA buffer without primary amines).
-
This compound (10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) (100 mM stock in sterile water).
-
THPTA (100 mM stock in sterile water).
-
Sodium Ascorbate (100 mM stock in sterile water, freshly prepared).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Protease inhibitors.
Procedure:
-
Prepare Protein Lysate: Thaw the cell lysate on ice. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Adjust the protein concentration to 1-5 mg/mL with lysis buffer. Add protease inhibitors to the lysate.
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, prepare the click chemistry reaction mix. For a 1 mL final reaction volume, add the following in order:
-
Protein Lysate: Volume corresponding to 1-5 mg of total protein.
-
This compound: 50 µL of 10 mM stock (final concentration 0.5 mM).
-
CuSO₄: 10 µL of 100 mM stock (final concentration 1 mM).
-
THPTA: 50 µL of 100 mM stock (final concentration 5 mM).
-
Adjust the total volume to 950 µL with PBS.
-
-
Initiate the Click Reaction: Add 50 µL of freshly prepared 100 mM sodium ascorbate to the reaction mix to initiate the click reaction. The final volume is 1 mL.
-
Incubate: Gently vortex the reaction mixture and incubate for 1-2 hours at room temperature with gentle rotation, protected from light.
-
Stop Reaction (Optional): The reaction can be stopped by adding 10 mM EDTA to chelate the copper ions.
-
Proceed to Enrichment: The biotinylated lysate is now ready for the enrichment of biotinylated proteins.
Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Magnetic Beads
This protocol details the enrichment of biotinylated proteins from the labeled cell lysate using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated cell lysate (from Protocol 1).
-
Streptavidin magnetic beads.
-
Wash Buffer 1: 1% SDS in PBS.
-
Wash Buffer 2: 8 M Urea in PBS.
-
Wash Buffer 3: 50% Acetonitrile in PBS.
-
Elution Buffer: 2X SDS-PAGE sample buffer containing 50 mM DTT.
-
Magnetic stand.
Procedure:
-
Prepare Streptavidin Beads: Resuspend the streptavidin magnetic beads and transfer an appropriate amount (e.g., 50 µL of slurry) to a new microcentrifuge tube. Place the tube on a magnetic stand to capture the beads and discard the supernatant. Wash the beads three times with PBS.
-
Bind Biotinylated Proteins: Add the biotinylated cell lysate to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash Beads: Place the tube on the magnetic stand to capture the beads and discard the supernatant. Perform the following series of stringent washes to remove non-specifically bound proteins:
-
Wash twice with 1 mL of Wash Buffer 1.
-
Wash twice with 1 mL of Wash Buffer 2.
-
Wash twice with 1 mL of Wash Buffer 3.
-
Wash three times with 1 mL of PBS.
-
-
Elute Proteins: After the final wash, remove all residual PBS. Add 50 µL of Elution Buffer to the beads. Vortex briefly and heat the sample at 95°C for 10 minutes to elute the biotinylated proteins.
-
Analyze: Place the tube on the magnetic stand and carefully collect the supernatant containing the enriched biotinylated proteins. The sample is now ready for analysis by SDS-PAGE and western blotting or for further processing for mass spectrometry.
Application Example: Investigating the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate. Dysregulation of this pathway is implicated in various diseases, including cancer. Click chemistry with this compound can be used to study the acylation of Wnt proteins, a key post-translational modification for their function and secretion.
Experimental Workflow: Analysis of Wnt Protein Acylation
This workflow outlines the steps to investigate the palmitoylation of a specific Wnt protein (e.g., Wnt3a) using metabolic labeling and click chemistry.
Caption: Workflow for the analysis of Wnt protein acylation.
Wnt/β-catenin Signaling Pathway
The following diagram illustrates a simplified overview of the canonical Wnt/β-catenin signaling pathway. The use of this compound can help in studying the post-translational modifications of key components like Wnt proteins, which is crucial for the initiation of this cascade.
Caption: Simplified Wnt/β-catenin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with N-(3-Azidopropyl)biotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Azidopropyl)biotinamide is a versatile chemical probe used for the biotinylation of proteins and other biomolecules. This reagent features a terminal azide group, which allows for its covalent attachment to alkyne-modified molecules via "click chemistry". The biotin moiety provides a high-affinity handle for subsequent detection, purification, or immobilization using streptavidin or avidin conjugates.
The primary applications of this compound involve two main types of bioorthogonal click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction that joins azides and terminal alkynes to form a stable triazole linkage. This reaction is widely used for in vitro protein labeling.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction that utilizes a strained cyclooctyne to react with the azide. SPAAC is particularly advantageous for labeling proteins in living cells and organisms where the cytotoxicity of copper is a concern.[]
These application notes provide detailed protocols for labeling alkyne-modified proteins with this compound using both CuAAC and SPAAC methodologies. Additionally, a protocol for utilizing this reagent in protein-protein interaction studies is included.
Data Presentation
The efficiency of protein labeling with this compound is dependent on several factors, including the concentration of the protein and labeling reagent, the reaction buffer, temperature, and incubation time.[2] The following tables provide recommended starting concentrations and molar excess values for typical labeling experiments. Optimization is recommended for each specific protein and experimental setup.
Table 1: Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to Alkyne-Protein) |
| Alkyne-modified Protein | 1-10 mg/mL | 5-50 µM | 1x |
| This compound | 10 mM in DMSO | 100-500 µM | 20-100x |
| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 0.25-1 mM | 5-20x |
| THPTA Ligand | 200 mM in H₂O | 1.25-5 mM | 25-100x |
| Sodium Ascorbate | 100 mM in H₂O (prepare fresh) | 5 mM | 100x |
Note: A 20-fold molar excess of the biotin reagent is a common starting point for optimization.[2]
Table 2: Recommended Reagent Concentrations for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to Azide-Protein) |
| Azide-modified Protein | 1-10 mg/mL | 5-50 µM | 1x |
| DBCO-Biotin (or other strained alkyne) | 1 mM in DMSO | 50-250 µM | 10-50x |
Note: For SPAAC, the protein is typically modified with an azide, and a strained alkyne-biotin conjugate is used. The workflow is analogous if the labels are swapped.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol describes the in vitro labeling of a protein containing a terminal alkyne group with this compound.
Materials:
-
Alkyne-modified Protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Deionized Water
-
Desalting column (e.g., PD-10) for purification
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Immediately before use , prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with this compound stock solution to achieve the desired final concentrations (refer to Table 1).
-
Prepare a premixed solution of CuSO₄ and THPTA ligand. For a 5:1 ligand to copper ratio, mix the appropriate volumes of the stock solutions.[3]
-
Add the CuSO₄/THPTA mixture to the protein solution.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[4]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).
-
-
Purification:
-
Remove excess unreacted this compound and copper catalyst using a desalting column (e.g., PD-10) or dialysis against a suitable buffer such as PBS.
-
-
Verification of Labeling:
-
Western Blot: Analyze the labeled protein by SDS-PAGE and transfer to a membrane. Detect the biotinylated protein using a streptavidin-HRP conjugate.
-
Mass Spectrometry: Determine the mass shift corresponding to the addition of the this compound moiety.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling in Live Cells
This protocol outlines the labeling of an azide-modified protein on the surface of live cells using a strained alkyne-biotin conjugate. A similar protocol can be followed for labeling with this compound if the protein of interest is modified with a strained alkyne.
Materials:
-
Live cells expressing an azide-modified protein of interest
-
Cell culture medium
-
DBCO-Biotin (or other suitable strained alkyne-biotin conjugate)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Prepare Labeling Reagent:
-
Prepare a 1 mM stock solution of DBCO-Biotin in DMSO.
-
-
Cell Labeling:
-
Culture cells expressing the azide-modified protein to the desired confluency.
-
Add the DBCO-Biotin stock solution directly to the cell culture medium to a final concentration of 10-100 µM.
-
Incubate the cells at 37°C for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells three times with ice-cold PBS to remove unreacted labeling reagent.
-
Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Verification of Labeling:
-
The biotinylated proteins in the cell lysate can be analyzed by Western blot using a streptavidin-HRP conjugate.
-
Protocol 3: Identification of Protein-Protein Interactions Using this compound
This protocol describes a two-step crosslinking strategy to identify proteins interacting with a "bait" protein. The bait protein is first labeled with a bifunctional linker containing both an azide and a biotin.
Materials:
-
Purified "bait" protein
-
N-(Azido-PEG-Biotin) linker (e.g., N-(Azido-PEG2)-N-Biotin-PEG3-acid)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Cell lysate containing "prey" proteins
-
Alkyne-NHS Ester (or other alkyne-containing, amine-reactive crosslinker)
-
Click chemistry reagents (as in Protocol 1)
-
Streptavidin affinity resin (e.g., magnetic beads)
-
Wash buffers
-
Elution buffer
Procedure:
-
Labeling of Bait Protein:
-
Activate the carboxylic acid group of the N-(Azido-PEG-Biotin) linker using EDC and Sulfo-NHS in Activation Buffer for 15-30 minutes at room temperature.[5]
-
Add the activated linker to the purified bait protein at a 10-20 fold molar excess.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Quench the reaction with Quenching Buffer.
-
Purify the labeled bait protein using a desalting column.
-
-
Bait-Prey Incubation:
-
Incubate the azide- and biotin-labeled bait protein with the cell lysate for 1-2 hours at 4°C to allow for the formation of protein complexes.[5]
-
-
Crosslinking of Prey Proteins:
-
Add the Alkyne-NHS Ester to the lysate to a final concentration of 50 µM - 1 mM.
-
Incubate for 30-60 minutes at room temperature to crosslink the alkyne group to nearby prey proteins.
-
-
Click Chemistry Reaction:
-
Perform a CuAAC reaction as described in Protocol 1 to covalently link the azide on the bait protein to the alkyne on the crosslinked prey proteins. This results in the biotinylation of the prey proteins.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin magnetic beads to the lysate and incubate for 1-2 hours at 4°C.[5]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated protein complexes from the beads.
-
Identify the interacting prey proteins by mass spectrometry.
-
Visualizations
Caption: Workflow for CuAAC protein labeling.
Caption: Workflow for SPAAC protein labeling in live cells.
Caption: Protein-protein interaction identification workflow.
References
Application Notes and Protocols for N-(3-Azidopropyl)biotinamide in Oligonucleotide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Azidopropyl)biotinamide is a chemical reagent that facilitates the attachment of biotin to molecules containing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[][2] This bioorthogonal conjugation method is highly efficient and specific, occurring under mild conditions compatible with sensitive biomolecules like oligonucleotides.[]
Biotinylated oligonucleotides are invaluable tools in molecular biology and drug development. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is harnessed for a multitude of applications, including affinity purification, immobilization, and detection of nucleic acids and their interacting partners.[][4] Applications range from capturing specific DNA or RNA sequences for pull-down assays to anchoring oligonucleotides on surfaces for diagnostic arrays.[][4]
These application notes provide detailed protocols for the conjugation of this compound to alkyne-modified oligonucleotides, guidelines for purification and analysis of the resulting conjugates, and troubleshooting advice for common issues.
Principle of the Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The conjugation of this compound to an alkyne-modified oligonucleotide proceeds via the CuAAC reaction. In this reaction, a copper(I) catalyst facilitates the formation of a stable triazole linkage between the terminal azide of the biotin derivative and the terminal alkyne of the oligonucleotide.[] The reaction is highly specific, rapid, and can be performed in aqueous buffers, making it ideal for biomolecule modification.[5] To prevent oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, a reducing agent, typically sodium ascorbate, is included in the reaction mixture.[6][7] A copper-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is also often used to enhance reaction efficiency and protect the oligonucleotide from copper-mediated damage.[8]
Experimental Protocols
Materials and Reagents
-
Alkyne-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0-7.5)
-
Purification supplies (e.g., ethanol, sodium acetate, size-exclusion chromatography columns, or HPLC system)
Protocol 1: Small-Scale Conjugation of this compound to an Alkyne-Modified Oligonucleotide
This protocol is suitable for labeling up to 10 nmol of an alkyne-modified oligonucleotide.
1. Reagent Preparation:
- Alkyne-Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
- This compound Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
- Copper(II) Sulfate Solution: Prepare a 20 mM stock solution in nuclease-free water.
- Sodium Ascorbate Solution: Freshly prepare a 100 mM stock solution in nuclease-free water. This solution is prone to oxidation and should be made fresh before each use.[5]
- TBTA Solution (Optional): Prepare a 50 mM stock solution in DMSO.
2. Reaction Setup:
- In a microcentrifuge tube, combine the following reagents in the order listed: | Reagent | Volume for 10 nmol Oligo | Final Concentration | | :--- | :--- | :--- | | Nuclease-free Water | To a final volume of 100 µL | - | | 1 mM Alkyne-Oligonucleotide | 10 µL | 100 µM | | 10 mM this compound | 5 µL | 500 µM (5 equivalents) | | 20 mM CuSO₄ | 2.5 µL | 500 µM | | 100 mM Sodium Ascorbate | 5 µL | 5 mM |
- If using TBTA, pre-mix the CuSO₄ and TBTA solutions before adding to the reaction mixture.
- Gently vortex the reaction mixture to ensure thorough mixing.
- Incubate the reaction at room temperature for 1-4 hours or at 37°C for 1 hour. Reaction times may vary depending on the specific oligonucleotide sequence and complexity.[8]
3. Purification of the Biotinylated Oligonucleotide:
- Ethanol Precipitation:
- Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.
- Add 3 volumes of cold 100% ethanol.
- Incubate at -20°C for at least 1 hour.
- Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
- Carefully decant the supernatant.
- Wash the pellet with 70% ethanol and centrifuge again.
- Air-dry the pellet and resuspend in a desired volume of nuclease-free water or buffer.
- Size-Exclusion Chromatography: For more efficient removal of unreacted small molecules, use a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
- HPLC Purification: For the highest purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended (see Protocol 2).
Quantitative Data Summary
The efficiency of the CuAAC reaction for oligonucleotide biotinylation is typically high. The following table summarizes representative reaction parameters and expected outcomes.
| Parameter | Recommended Range | Typical Outcome |
| Alkyne-Oligonucleotide Concentration | 50 - 200 µM | Higher concentrations can improve reaction kinetics. |
| This compound Equivalents | 2 - 10 | 5 equivalents is a good starting point for optimization. |
| CuSO₄ Concentration | 100 - 500 µM | Higher concentrations can lead to oligonucleotide degradation. |
| Sodium Ascorbate Concentration | 1 - 5 mM | Should be in excess of the copper catalyst. |
| Reaction Time | 1 - 4 hours at room temperature | Longer times may be needed for complex oligonucleotides. |
| Typical Conjugation Efficiency | > 90% | As determined by HPLC or mass spectrometry analysis.[9] |
| Expected Yield after Purification | 60 - 85% | Varies depending on the purification method.[9] |
Experimental Workflows and Diagrams
Experimental Workflow for Oligonucleotide Biotinylation
Caption: Workflow for biotinylating an alkyne-modified oligonucleotide.
Application Workflow: Affinity Purification of a DNA-Binding Protein
Caption: Using biotinylated oligonucleotides for affinity purification.
Advanced Protocols and Analysis
Protocol 2: HPLC Purification and Analysis of Biotinylated Oligonucleotides
Reverse-phase HPLC is a powerful technique for both the purification and analysis of biotinylated oligonucleotides. The increased hydrophobicity of the biotinylated product allows for its separation from the unreacted alkyne-oligonucleotide.
1. HPLC System and Column:
- An HPLC system equipped with a UV detector is required.
- A C18 reverse-phase column is suitable for this separation.
2. Mobile Phases:
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water.
- Mobile Phase B: 0.1 M TEAA in acetonitrile.
- For mass spectrometry compatibility, an ion-pairing reagent like hexafluoroisopropanol (HFIP) with an amine base like triethylamine (TEA) can be used.
3. Gradient Elution:
- A typical gradient would be a linear increase in Mobile Phase B over 20-30 minutes. The exact gradient will need to be optimized based on the length and sequence of the oligonucleotide.
4. Sample Preparation and Analysis:
- Dilute a small aliquot of the purified biotinylated oligonucleotide in Mobile Phase A.
- Inject the sample onto the HPLC column.
- Monitor the elution profile at 260 nm. The biotinylated oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.
- Collect the peak corresponding to the biotinylated product for further use.
Mass Spectrometry Analysis
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity and purity of the biotinylated oligonucleotide. The expected mass of the conjugate will be the sum of the mass of the alkyne-oligonucleotide and the mass of this compound, minus the mass of N₂ (lost during the click reaction).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive copper catalyst (oxidized to Cu(II)) | Prepare sodium ascorbate solution fresh. Degas solutions to remove oxygen.[10] |
| Poor quality of reagents | Use high-purity reagents and store them properly. | |
| Incorrect stoichiometry | Optimize the ratio of biotin-azide to oligonucleotide. An excess of the biotin-azide is generally recommended. | |
| Steric hindrance from oligonucleotide secondary structure | Denature the oligonucleotide by heating before the reaction. Consider using a longer spacer arm on the biotin-azide or alkyne-oligonucleotide. | |
| Oligonucleotide Degradation | High concentration of copper | Reduce the copper concentration or use a copper-stabilizing ligand like TBTA.[10] |
| Prolonged reaction time at elevated temperatures | Reduce the incubation time or perform the reaction at room temperature. | |
| Difficulty in Purifying the Conjugate | Inefficient precipitation | Ensure the correct salt and ethanol concentrations are used. Chill for a sufficient amount of time. |
| Co-elution of unreacted starting materials in HPLC | Optimize the HPLC gradient to achieve better separation. |
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can successfully conjugate this compound to oligonucleotides and utilize these valuable reagents in a wide array of applications.
References
- 2. medchemexpress.com [medchemexpress.com]
- 4. Biotinylated Oligonucleotide Synthesis Services [biosyn.com]
- 5. interchim.fr [interchim.fr]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Metabolic Labeling of Glycans with Alkyne Sugars and Biotin-Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic oligosaccharide engineering (MOE) is a powerful and versatile technique for the study of glycans, the complex sugar molecules that coat every cell.[1] This method allows for the introduction of bioorthogonal chemical reporters, such as alkynes, into newly synthesized glycans.[1][2] These alkyne-tagged glycans can then be specifically and efficiently labeled with probes, like biotin-azide, through "click chemistry."[1] This enables a wide range of applications, from the visualization of glycan trafficking to the enrichment of glycoproteins for proteomic analysis.[3][4]
This document provides detailed application notes and protocols for the metabolic labeling of glycans using alkyne-modified sugars and their subsequent detection with biotin-azide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Principle of the Method
The methodology is a two-step process:
-
Metabolic Incorporation: Peracetylated alkyne-modified sugar analogs are supplied to cells in culture. The acetyl groups enhance cell permeability. Once inside the cell, non-specific esterases remove the acetyl groups, and the liberated alkyne sugar is utilized by the cell's natural biosynthetic pathways, leading to its incorporation into various glycoconjugates.[1]
-
Bioorthogonal Ligation: The alkyne reporter group, now displayed on the cell surface and within intracellular glycans, is covalently tagged with a biotin-azide probe. This is achieved through a highly specific and efficient bioorthogonal "click" reaction.[1] The biotin tag then allows for detection or purification using avidin or streptavidin conjugates.
Core Signaling Pathways and Experimental Workflows
Figure 1. Experimental workflow for metabolic glycan labeling.
Figure 2. Bioorthogonal click chemistry reactions.
Quantitative Data
The efficiency of metabolic labeling and subsequent detection can be influenced by several factors, including the concentration of the alkyne sugar, incubation time, and the specific click chemistry reaction used.
Table 1: Typical Experimental Parameters for Metabolic Labeling
| Parameter | Concentration/Time | Notes |
| Alkyne Sugar Concentration | 25 - 100 µM | Higher concentrations may lead to cytotoxicity. Optimal concentration should be determined empirically for each cell type.[5] |
| Incubation Time | 24 - 72 hours | Longer incubation times generally result in higher incorporation of the alkyne sugar into glycans.[5] |
| Cell Density | 70 - 80% confluency | Cells should be in a state of active metabolism for optimal sugar incorporation.[5] |
Table 2: Comparison of Click Chemistry Reactions for Glycan Labeling
| Reaction | Key Features | Advantages | Disadvantages | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide.[6] | Fast reaction kinetics.[7] | Requires a copper catalyst which can be toxic to living cells, though biocompatible catalyst systems have been developed.[6][8] | ~0.6 - 1.0 (with DBCO)[9] |
| SPAAC | Strain-promoted reaction between a cyclooctyne (e.g., DBCO) and an azide.[10] | Copper-free, making it highly biocompatible for live-cell imaging.[10] | Generally slower kinetics compared to CuAAC.[8] | ~0.3 - 0.7 (with DIBO)[9] |
Table 3: Biotin-Azide Probe Comparison
| Biotin-Azide Probe | Fold Enhancement in Signal (vs. standard biotin azide) | Key Finding |
| Biotin azide 7 (with BTTPS-Cu(I) catalyst) | 20–38-fold | Significantly superior probe for the detection of alkyne-tagged glycans in live cells.[11] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Alkyne Sugars
This protocol describes the incorporation of an alkyne-modified monosaccharide into the glycans of cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Peracetylated alkyne-sugar (e.g., Ac4ManNAl)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, T-25 flask) and allow them to adhere and reach 70-80% confluency.[5]
-
Prepare Alkyne Sugar Stock Solution: Dissolve the peracetylated alkyne sugar in sterile DMSO to create a stock solution of 10-50 mM.
-
Metabolic Labeling: Add the alkyne sugar stock solution to the complete culture medium to achieve a final concentration of 25-50 µM.[10] For example, add 1-5 µL of a 50 mM stock solution to 5 mL of medium.
-
Incubation: Incubate the cells with the alkyne sugar-containing medium for 24-72 hours at 37°C in a humidified incubator with 5% CO2.[10]
-
Washing: After the incubation period, gently wash the cells three times with warm PBS to remove any unincorporated alkyne sugar.[10] The cells are now ready for bioorthogonal ligation.
Protocol 2: Biotin-Azide Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for fixed cells or cell lysates. For live-cell imaging, biocompatible copper catalysts and ligands are required.[6]
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Biotin-Azide
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
PBS
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare Click Reaction Cocktail (for 1 mL):
-
Cell Labeling:
-
Add the click reaction cocktail to the washed, metabolically labeled cells.
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution.[12]
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove excess reagents. The cells are now ready for downstream applications.
Protocol 3: Biotin-Azide Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for live-cell labeling as it does not require a cytotoxic copper catalyst.[10]
Materials:
-
Metabolically labeled cells with an azido-sugar (e.g., Ac4ManNAz)
-
Biotin-DBCO (or other strained alkyne)
-
PBS or live-cell imaging buffer
Procedure:
-
Prepare Labeling Solution: Dissolve Biotin-DBCO in a biocompatible solvent (e.g., DMSO) and then dilute in PBS or imaging buffer to a final concentration of 25-100 µM.
-
Cell Labeling:
-
Add the Biotin-DBCO labeling solution to the washed, metabolically labeled cells.
-
Incubate for 30-60 minutes at 37°C.[13]
-
-
Washing: Wash the cells three times with PBS or imaging buffer to remove unreacted probe. The cells are now ready for downstream applications.
Applications
-
Visualization of Glycans: Labeled glycans can be visualized by fluorescence microscopy or quantified by flow cytometry using fluorescently tagged streptavidin.[2][11]
-
Glycoproteomic Analysis: Biotinylated glycoproteins can be enriched from cell lysates using streptavidin-coated beads for subsequent identification and quantification by mass spectrometry.[4]
-
Studying Glycan Dynamics: This technique allows for the tracking of glycan synthesis, trafficking, and turnover in living cells.[11]
-
Drug Development: Understanding changes in glycosylation in disease states, such as cancer, can lead to the identification of new biomarkers and therapeutic targets.[14]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no signal | - Inefficient metabolic incorporation.- Inefficient click reaction.- Low abundance of the target glycan. | - Optimize alkyne sugar concentration and incubation time.- Ensure click chemistry reagents are fresh and correctly prepared.- Use a more sensitive detection method or a more efficient biotin-azide probe.[11] |
| High background | - Non-specific binding of the detection reagent.- Incomplete removal of unincorporated sugar or probe. | - Increase the number of washing steps.- Include a blocking step (e.g., with BSA) before adding the detection reagent. |
| Cell toxicity | - High concentration of alkyne sugar.- Cytotoxicity of the CuAAC catalyst. | - Perform a dose-response curve to determine the optimal, non-toxic sugar concentration.- For live-cell experiments, use SPAAC or a biocompatible CuAAC catalyst system.[6][15] |
Conclusion
Metabolic labeling of glycans with alkyne sugars followed by biotin-azide ligation via click chemistry is a robust and versatile methodology for studying glycobiology. The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for live-cell studies due to its biocompatibility. By carefully optimizing labeling conditions and utilizing highly efficient probes, researchers can gain valuable insights into the complex world of glycans and their roles in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Monosaccharide Functions: Metabolism & Cell Signaling - Creative Biolabs [creative-biolabs.com]
- 15. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Protein Labeling Using N-(3-Azidopropyl)biotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Azidopropyl)biotinamide is a versatile bioorthogonal probe used for the specific labeling and subsequent detection or purification of proteins and other biomolecules. This reagent contains a terminal azide group, which can be covalently linked to alkyne-modified molecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] Alternatively, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkyne moieties like DBCO or BCN, eliminating the need for a potentially cytotoxic copper catalyst.[1] These characteristics make this compound an invaluable tool for in situ protein labeling in complex biological systems, including living cells and tissues.
The biotin moiety of the molecule provides a strong and highly specific binding handle for streptavidin or avidin conjugates, enabling a wide range of downstream applications. These include affinity purification of labeled proteins for mass spectrometry-based proteomic analysis, visualization of protein localization using fluorescently labeled streptavidin, and the study of protein-protein interactions.[2][3]
A common strategy for in situ protein labeling involves the metabolic incorporation of non-canonical amino acids or sugars bearing an alkyne group into newly synthesized proteins.[4][5] These alkyne-tagged proteins can then be specifically reacted with this compound to biotinylate the nascent proteome for subsequent analysis.[3] This approach allows for the temporal profiling of protein synthesis and the identification of proteins involved in dynamic cellular processes and signaling pathways.
Data Presentation: Labeling Efficiency
| Labeling Reagent/Method | Protein/System | Reported Labeling Efficiency/Yield | Reference |
| NHS-Ester Biotin Reagents | General Proteins | Can be optimized to achieve a wide range of labeling densities. | [6] |
| Sulfo-NHS-SS-Biotin | Cell surface proteins | 88% of tryptic peptides from HeLa lysates were biotinylated on average. | [1] |
| Azide-alkyne cycloaddition (general) | Model proteins and cellular systems | Generally high yielding and specific. | [7] |
| Biotin-azide with alkyne-peptides | Peptide level | Can achieve high conversion rates depending on reaction conditions. | [8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with O-Propargyl-puromycin (OPP) and Click Reaction with this compound
This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using OPP, a puromycin analog containing an alkyne group. The incorporated OPP is then conjugated to this compound via a copper-catalyzed click reaction.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
O-Propargyl-puromycin (OPP) stock solution (e.g., 20 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (e.g., 50 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 100 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 10 mM stock in DMSO)
-
Cold acetone or methanol
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add OPP to the cell culture medium to a final concentration of 20-50 µM.
-
Incubate for 1-4 hours under normal cell culture conditions. The incubation time can be adjusted to label proteins synthesized over different time windows.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 1 mg of total protein)
-
This compound (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Vortex briefly to mix.
-
Incubate at room temperature for 1-2 hours with gentle rotation, protected from light.
-
-
Protein Precipitation:
-
Precipitate the protein by adding 4 volumes of cold acetone or methanol.
-
Incubate at -20°C for at least 1 hour or overnight.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully discard the supernatant and wash the pellet with cold acetone or methanol.
-
-
Affinity Purification of Biotinylated Proteins:
-
Resuspend the protein pellet in a buffer compatible with streptavidin bead binding (e.g., PBS with 1% SDS).
-
Add streptavidin-agarose or magnetic beads and incubate for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads using elution buffer by heating at 95-100°C for 5-10 minutes.
-
-
Downstream Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting using streptavidin-HRP or by mass spectrometry for proteomic identification.
-
Protocol 2: Labeling of Alkyne-Modified Proteins in Cell Lysate
This protocol is suitable for labeling proteins that have been modified with an alkyne group through other means, such as chemical modification or incorporation of an alkyne-containing unnatural amino acid.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
This compound (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (e.g., 50 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 100 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 10 mM stock in DMSO)
-
PD-10 desalting column or similar size-exclusion chromatography column
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the protein lysate containing the alkyne-modified protein (e.g., 1-5 mg/mL).
-
Add this compound to a final concentration of 100-200 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
-
Initiate the Click Reaction:
-
Add CuSO₄ to a final concentration of 1 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, or at 4°C overnight for sensitive proteins.
-
-
Purification:
-
Remove excess unreacted this compound and copper catalyst using a desalting column (e.g., PD-10) or through dialysis against a suitable buffer (e.g., PBS).
-
-
Verification of Labeling:
-
Confirm successful biotinylation by Western blot analysis using a streptavidin-HRP conjugate or by mass spectrometry to detect the mass shift corresponding to the addition of the this compound moiety.
-
Visualizations
Experimental Workflow
Caption: Workflow for in situ protein labeling using metabolic incorporation of an alkyne analog followed by click chemistry with this compound.
EGFR Signaling Pathway Investigation
Caption: Conceptual diagram of how this compound can be used to label and identify components of the EGFR signaling pathway.
mTOR Signaling Pathway Investigation
Caption: A conceptual model illustrating the use of this compound to identify proteins within the mTOR signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proteomic Analysis Shows Synthetic Oleanane Triterpenoid Binds to mTOR | PLOS One [journals.plos.org]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(3-Azidopropyl)biotinamide in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is critical to understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. Proximity-dependent labeling techniques, coupled with mass spectrometry, have emerged as powerful tools for mapping PPI networks in their native cellular context.[1] N-(3-Azidopropyl)biotinamide is a versatile chemical probe that, when used in conjunction with metabolic labeling and click chemistry, enables the covalent biotinylation of interacting proteins for their subsequent enrichment and identification.[2][3]
This document provides detailed application notes and protocols for utilizing this compound in PPI studies. The described workflow involves the metabolic incorporation of an alkyne-containing amino acid analog into proteins, followed by a highly specific and bio-orthogonal click chemistry reaction with this compound to tag interacting partners.[4][5]
Principle of the Method
The experimental strategy is a two-step process. First, cells are cultured in a medium containing a non-canonical amino acid with an alkyne group, such as L-homopropargylglycine (HPG), which is an analog of methionine.[4] During protein synthesis, HPG is incorporated into newly synthesized proteins in place of methionine. The second step involves the covalent attachment of biotin to these alkyne-modified proteins using this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This reaction is highly specific and occurs under biocompatible conditions.[5][6] The biotin tag then allows for the selective enrichment of the labeled proteins and their interacting partners using streptavidin-based affinity purification, followed by identification and quantification by mass spectrometry.[3][7]
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂N₆O₂S | [2] |
| Molecular Weight | 326.42 g/mol | [2] |
| CAS Number | 908007-17-0 | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO, DMF | [1] |
| Storage | -20°C, protected from moisture | [1] |
Table 2: Comparison of Proximity Labeling Enzymes
While this protocol focuses on a chemical biology approach, it's useful to compare it with enzyme-based proximity labeling methods.
| Enzyme | Labeling Time | Labeling Radius | Key Features | Reference |
| BioID | 18-24 hours | ~10 nm | Original promiscuous biotin ligase. | [8] |
| TurboID | 10 minutes | ~10 nm | Highly efficient, enabling temporal studies of dynamic interactions. | [9] |
| APEX2 | 1 minute | ~20 nm | Requires H₂O₂ which can be toxic to cells. | [8] |
| Chemical Labeling (this protocol) | Variable (depends on metabolic labeling and click reaction time) | Dependent on interaction | Targets newly synthesized proteins; requires metabolic labeling. | [4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with L-homopropargylglycine (HPG)
This protocol describes the incorporation of the alkyne-containing amino acid analog, HPG, into newly synthesized proteins in cultured mammalian cells.[4]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Culture mammalian cells to the desired confluency in complete cell culture medium.
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Replace the medium with methionine-free medium and incubate for 1-2 hours to deplete endogenous methionine.
-
Supplement the methionine-free medium with HPG to a final concentration of 25-50 µM. The optimal concentration may need to be determined empirically for each cell line.
-
Incubate the cells for the desired labeling period (e.g., 4-16 hours).
-
After incubation, wash the cells twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer supplemented with a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Quantify the protein concentration of the lysate using a standard method like the BCA assay. The lysate is now ready for the click chemistry reaction.[4]
Protocol 2: Click Chemistry Labeling of Alkyne-Modified Proteins with this compound
This protocol details the copper-catalyzed click chemistry reaction to label alkyne-modified proteins in a cell lysate with this compound.[1][6]
Materials:
-
Alkyne-modified protein lysate from Protocol 1
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended to protect copper)
-
DMSO
Procedure:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Alkyne-modified protein lysate (e.g., 50-100 µg in PBS).
-
This compound (from a 10 mM stock in DMSO, final concentration 100 µM).
-
Copper(II) sulfate (from a 50 mM stock in water, final concentration 1 mM).
-
TBTA (if used, from a 10 mM stock in DMSO, final concentration 100 µM).
-
-
Initiate the click reaction by adding freshly prepared TCEP or Sodium Ascorbate (from a 50 mM stock in water, final concentration 1 mM).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation, protected from light.
-
The biotinylated lysate is now ready for affinity purification.
Protocol 3: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.
Materials:
-
Biotinylated cell lysate from Protocol 2
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM HEPES, pH 7.5)
-
Wash Buffer 3 (e.g., 0.5% deoxycholate, 0.5% NP-40, 250 mM LiCl, 1 mM EDTA, 10 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 2% SDS, 100 mM Tris-HCl pH 8.0, 10 mM DTT)
Procedure:
-
Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer.
-
Add the biotinylated cell lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash at least three times.
-
After the final wash, elute the bound proteins by incubating the beads in Elution Buffer at 95°C for 10 minutes.
-
Collect the eluate, which contains the enriched biotinylated proteins and their interactors.
Protocol 4: Sample Preparation for Mass Spectrometry
This protocol outlines the preparation of the enriched protein sample for mass spectrometry analysis.[7][10]
Materials:
-
Enriched protein sample from Protocol 3
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Reduce the disulfide bonds in the eluted protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 4 volumes of 50 mM ammonium bicarbonate buffer to reduce the SDS concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge and store at -80°C until mass spectrometry analysis.
Mandatory Visualization
Caption: Experimental workflow for PPI studies using this compound.
Caption: Hypothetical signaling pathway interrogated with this method.
Troubleshooting
For a comprehensive troubleshooting guide, please refer to resources from suppliers of affinity chromatography reagents and mass spectrometry sample preparation kits. Common issues include low yield of biotinylated proteins, high background, and protein precipitation.[11] Optimization of labeling times, reagent concentrations, and wash conditions are key to successful experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry, Biontinylation | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]
- 9. Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks | Springer Nature Experiments [experiments.springernature.com]
- 10. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Note: A Quantitative Proteomics Workflow Using N-(3-Azidopropyl)biotinamide for Profiling Bio-Orthogonally Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction The identification and quantification of specific protein subpopulations, such as newly synthesized proteins or interaction partners, are crucial for understanding cellular processes and for drug development. This application note details a robust quantitative proteomics workflow utilizing bio-orthogonal chemistry. The method involves the metabolic incorporation of an alkyne-containing amino acid into proteins, followed by the highly specific covalent tagging with N-(3-Azidopropyl)biotinamide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[1] The biotin tag enables the efficient enrichment of the targeted protein subpopulation for subsequent analysis by mass spectrometry (MS).[2][3] This workflow can be integrated with various quantitative MS strategies, such as tandem mass tag (TMT) isobaric labeling or data-independent acquisition (DIA), to achieve accurate and high-throughput protein quantification.[4][5]
The core principle involves two main stages: labeling and purification.[1] First, an alkyne group is introduced into the proteins of interest. This is followed by a click chemistry reaction with this compound, which attaches a biotin tag.[1] This biotin tag serves as a handle for affinity purification using streptavidin-based resins, allowing for the selective isolation of the labeled proteins from a complex cellular lysate.[1][6] This approach is highly valuable for enriching low-abundance proteins and minimizing background from non-specific interactions.[1]
Workflow Overview
The overall experimental workflow is a multi-step process beginning with cell culture and labeling, and concluding with data analysis. A key advantage of this bio-orthogonal approach is the ability to distinguish true "hits" from contaminating proteins that can arise from non-specific binding to affinity beads.[6] The workflow has been optimized to shorten the traditional multi-day process to as little as nine hours, significantly reducing the risk of protein degradation and sample preparation variability.[7]
Caption: Overall workflow for quantitative proteomics using this compound.
Experimental Protocols
This section provides detailed methodologies for the key steps in the workflow.
Protocol 1: Cell Labeling, Lysis, and Click Chemistry
This protocol outlines the initial steps of incorporating the alkyne handle and attaching the biotin tag.
Materials:
-
Cells of interest
-
Culture medium (methionine-free, if using an analog like L-Azidohomoalanine (AHA) is not the choice and an alkyne analog is used instead)
-
Alkyne-containing amino acid (e.g., L-Propargylglycine (PG) or L-Homopropargylglycine (HPG))
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
RIPA or other suitable lysis buffer with protease inhibitors
-
Cold acetone
Procedure:
-
Metabolic Labeling: Culture cells in methionine-free medium supplemented with an alkyne-containing amino acid for a desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.
-
Cell Harvest and Lysis: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer containing protease inhibitors.
-
Protein Precipitation (Optional but Recommended): To remove excess unincorporated amino acids, precipitate proteins by adding 4 volumes of cold acetone and incubating at -20°C.[8] Centrifuge to pellet the proteins and wash the pellet with cold acetone.[8]
-
Resuspension: Resuspend the protein pellet in a suitable buffer (e.g., 1% SDS in PBS).[8]
-
Click Chemistry Reaction:
-
To the protein solution, add the click chemistry reagents sequentially: this compound, TCEP (reducing agent), TBTA (ligand to stabilize Cu(I)), and finally CuSO₄.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Quenching/Cleanup: Stop the reaction by adding EDTA. The biotinylated protein lysate is now ready for enrichment.
Protocol 2: Enrichment and Digestion of Biotinylated Proteins
This protocol describes two common approaches for isolating and preparing the biotinylated proteins for MS analysis: protein-level enrichment followed by on-bead digestion, or peptide-level enrichment.[8]
Materials:
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1 (e.g., 2% SDS in PBS)
-
Wash Buffer 2 (e.g., 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl in 50 mM HEPES)
-
Wash Buffer 3 (e.g., 250 mM LiCl, 0.5% NP-40, 0.5% deoxycholate in 10 mM Tris-HCl)
-
Ammonium Bicarbonate (AmBc) buffer (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Elution Buffer (e.g., buffer containing 1% SDS and excess free biotin).[7][8]
A. Protein-Level Enrichment & On-Bead Digestion
-
Bead Incubation: Add streptavidin magnetic beads to the biotinylated protein lysate and incubate for 4 hours at 4°C with rotation to capture the proteins.[7]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. This typically involves sequential washes with buffers of decreasing stringency (e.g., Wash Buffer 1, 2, 3, followed by AmBc buffer).[7]
-
Reduction and Alkylation: Resuspend the beads in AmBc buffer, add DTT, and incubate at 56°C for 30 minutes. Cool to room temperature, add IAA, and incubate in the dark for 30 minutes.
-
On-Bead Digestion: Add trypsin to the bead suspension and incubate overnight at 37°C with shaking.
-
Peptide Collection: Pellet the beads and collect the supernatant containing the digested peptides. Perform an additional wash with a high-organic solvent to elute any remaining peptides and combine the supernatants.
B. Peptide-Level Enrichment
-
Whole Lysate Digestion: Take the entire protein lysate after the click chemistry reaction, and perform an in-solution tryptic digest.
-
Peptide Enrichment: Incubate the resulting complex peptide mixture with streptavidin beads to capture only the biotinylated peptides.[8][9]
-
Washing: Wash the beads extensively as described in step A2.
-
Elution: Elute the captured biotinylated peptides from the beads. A common method is to use a buffer containing 80% acetonitrile and 0.1% TFA.[3]
Caption: Comparison of protein-level versus peptide-level enrichment strategies.[8]
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized to facilitate interpretation and comparison between samples.
Table 1: Comparison of Enrichment Strategies
The choice between protein-level and peptide-level enrichment can impact the final results. Peptide-level enrichment can be advantageous for reducing sample complexity before mass spectrometry.[8] However, protein-level enrichment is the more common approach.[8]
| Feature | Protein-Level Enrichment | Peptide-Level Enrichment | Reference |
| Starting Material | Intact biotinylated proteins | Tryptically digested whole-cell lysate | [8] |
| Primary Advantage | Most common and well-established method | Reduces sample complexity pre-MS; may improve identification of biotinylation sites | [8][10] |
| Potential Issue | Co-purification of non-specific protein interactors | Potential for incomplete digestion of the entire proteome | |
| Best For | General profiling of a labeled sub-proteome | Site-specific identification of biotinylation; studies where sample complexity is a major issue | [9][10] |
Table 2: Example Quantitative Proteomics Output
The final output from the data analysis pipeline provides a list of identified and quantified proteins. The table should include protein identifiers, descriptive names, and statistical information indicating the change in abundance between experimental conditions.
| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (Treatment/Control) | p-value | q-value (FDR) |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.0012 | 0.0098 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.8950 | 0.9512 |
| Q06830 | STAT3 | Signal transducer and activator of transcription 3 | -2.10 | 0.0005 | 0.0045 |
| P10636 | HSPA8 | Heat shock cognate 71 kDa protein | 0.89 | 0.0450 | 0.1530 |
This structured approach, combining bio-orthogonal chemistry with robust enrichment and quantitative mass spectrometry, provides a powerful tool for detailed investigation of specific proteomes, aiding in biomarker discovery and the elucidation of complex biological pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2-REV for BioID and Cell Surface Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Labeled Proteins with Streptavidin-Fluorophore Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The high-affinity, non-covalent interaction between streptavidin and biotin is a cornerstone of modern biological detection systems.[1][2] Streptavidin, a tetrameric protein from Streptomyces avidinii, binds to biotin (vitamin B7) with an exceptionally low dissociation constant (Kd) of approximately 10⁻¹⁴ mol/L, making it one of the strongest known biological interactions.[1][3] This robust interaction is widely exploited for the detection and visualization of biotinylated molecules, such as proteins, nucleic acids, and lipids, in a variety of applications.[2][4]
This document provides detailed application notes and protocols for the visualization of labeled proteins using streptavidin-fluorophore conjugates. It covers key methodologies including immunofluorescence (IF), flow cytometry, and western blotting, offering step-by-step guidance for researchers, scientists, and drug development professionals.
Principle of the Method
The visualization of biotinylated proteins using streptavidin-fluorophore conjugates is typically achieved through a multi-step approach that provides significant signal amplification.[5] The general principle involves:
-
Biotinylation of the target molecule: A primary antibody or other probe specific to the protein of interest is labeled with biotin. The small size of the biotin molecule generally does not interfere with the binding affinity of the probe to its target.[2][6]
-
Binding of the biotinylated probe: The biotinylated probe is incubated with the sample (cells, tissues, or a membrane), where it binds specifically to the target protein.
-
Detection with streptavidin-fluorophore conjugate: A streptavidin molecule conjugated to a fluorescent dye (fluorophore) is then added. Each streptavidin tetramer has four binding sites for biotin, allowing multiple fluorophores to be recruited to a single biotinylated probe, thereby amplifying the signal.[2][7][8]
This signal amplification is particularly advantageous for detecting proteins with low expression levels.[5][8]
Quantitative Data Summary
The selection of appropriate fluorophores is critical for successful visualization. The following tables summarize key quantitative data for commonly used streptavidin-fluorophore conjugates and the binding kinetics of the streptavidin-biotin interaction.
Table 1: Common Fluorophores Conjugated to Streptavidin
| Fluorophore | Excitation (nm) | Emission (nm) | Common Applications |
| Alexa Fluor 488 | 495 | 519 | Immunofluorescence, Flow Cytometry, Western Blot |
| Fluorescein (FITC) | 494 | 518 | Immunofluorescence, Flow Cytometry |
| Cyanine3 (Cy3) | 550 | 570 | Immunofluorescence, FRET |
| R-Phycoerythrin (R-PE) | 496, 565 | 578 | Flow Cytometry |
| Alexa Fluor 594 | 590 | 617 | Immunofluorescence |
| Cyanine5 (Cy5) | 650 | 670 | Immunofluorescence, Western Blot |
| Allophycocyanin (APC) | 650 | 660 | Flow Cytometry |
| Alexa Fluor 647 | 650 | 668 | Immunofluorescence, Flow Cytometry, Western Blot |
| Peridinin-Chlorophyll-Protein Complex (PerCP) | 482 | 678 | Flow Cytometry |
*Excitation and emission maxima are approximate and can vary slightly depending on the conjugation and environment. Data compiled from multiple sources.[9][10]
Table 2: Streptavidin-Biotin Interaction Kinetics
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~1 x 10⁻¹⁴ M | [1][3] |
| Association Rate Constant (kon) | >1 x 10⁷ M⁻¹s⁻¹ | [3] |
| Dissociation Rate Constant (koff) | ~3.10 ± 0.07 x 10⁻⁵ s⁻¹ | [3] |
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for visualizing biotinylated proteins using streptavidin-fluorophore conjugates.
Caption: A generalized workflow for protein visualization.
Signal Amplification Pathway
The following diagram illustrates the principle of signal amplification achieved through the streptavidin-biotin system.
Caption: Signal amplification via streptavidin-biotin.
Experimental Protocols
Immunofluorescence (IF) Staining Protocol
This protocol provides a general guideline for immunofluorescent staining of cultured cells. Optimization may be required for specific cell types, antigens, and antibodies.[5][11]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)
-
Biotinylated Primary Antibody
-
Streptavidin-Fluorophore Conjugate
-
Mounting Medium with DAPI (optional, for nuclear counterstaining)
-
Coverslips and microscope slides
Procedure:
-
Cell Culture and Preparation:
-
Culture cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 60-80%).[11]
-
-
Fixation:
-
Gently wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If targeting an intracellular protein, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody to its predetermined optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[12]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Streptavidin-Fluorophore Conjugate Incubation:
-
Dilute the streptavidin-fluorophore conjugate in Blocking Buffer to a final concentration of 0.5–10 µg/mL (the optimal concentration should be determined empirically).[9][13]
-
Incubate the cells with the diluted streptavidin conjugate for 30-60 minutes at room temperature, protected from light.[11][13]
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium, optionally containing DAPI.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Flow Cytometry Staining Protocol
This protocol outlines the steps for staining a single-cell suspension for flow cytometry analysis.[6][8][14]
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)
-
Fc Block (optional)
-
Biotinylated Primary Antibody
-
Streptavidin-Fluorophore Conjugate
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[8]
-
-
Fc Blocking (optional):
-
To reduce non-specific binding to Fc receptors, incubate cells with an Fc blocking reagent according to the manufacturer's instructions.[15]
-
-
Primary Antibody Staining:
-
Washing:
-
Streptavidin-Fluorophore Conjugate Staining:
-
Final Washes:
-
Wash the cells twice with Flow Cytometry Staining Buffer as described in step 4.
-
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and analyze on a flow cytometer.
-
Western Blotting Protocol
This protocol describes the detection of biotinylated proteins on a western blot membrane.[9][16]
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Biotinylated Primary Antibody
-
Streptavidin-Fluorophore Conjugate (e.g., Streptavidin-Alexa Fluor 680)
-
Fluorescence imaging system
Procedure:
-
Blocking:
-
Following protein transfer, block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[16]
-
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.[16]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[16]
-
-
Streptavidin-Fluorophore Conjugate Incubation:
-
Dilute the streptavidin-fluorophore conjugate in Blocking Buffer. A starting dilution of 1:2000 to 1:20,000 for a 1 mg/mL stock is recommended, but should be optimized.[17]
-
Incubate the membrane with the diluted streptavidin conjugate for 1 hour at room temperature with gentle agitation, protected from light.[16]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST, protected from light.
-
-
Detection:
-
Image the blot using a fluorescence imaging system with the appropriate excitation and emission settings for the chosen fluorophore.[9]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody or streptavidin concentration too high | Titrate the primary antibody and streptavidin-fluorophore conjugate to determine the optimal concentration.[6] | |
| Inadequate washing | Increase the number and/or duration of wash steps. | |
| Weak or No Signal | Inefficient biotinylation | Ensure the biotinylation protocol for the primary antibody was successful. |
| Low protein expression | Use a more sensitive fluorophore or consider further signal amplification techniques. | |
| Antibody or streptavidin concentration too low | Increase the concentration of the primary antibody and/or streptavidin-fluorophore conjugate. | |
| Photobleaching of the fluorophore | Minimize exposure of the sample to light during and after staining. Use a photostable fluorophore.[10] | |
| Non-specific Staining | Endogenous biotin | Pre-incubate the sample with an endogenous biotin blocking kit.[12] |
| Fc receptor binding | Use an Fc blocking step, especially for flow cytometry.[15] |
Conclusion
The visualization of labeled proteins using streptavidin-fluorophore conjugates is a powerful and versatile technique with broad applications in biological research and drug development. The high affinity of the streptavidin-biotin interaction allows for robust and sensitive detection of target proteins. By following the detailed protocols and considering the troubleshooting guidance provided in this document, researchers can successfully implement these methods to obtain high-quality, reproducible results. Careful optimization of antibody and conjugate concentrations, along with appropriate blocking and washing steps, is crucial for achieving optimal signal-to-noise ratios.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. de.lumiprobe.com [de.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Alexa Fluor Fluorescent Streptavidin and Avidin Conjugates | Thermo Fisher Scientific - BG [thermofisher.com]
- 11. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. researchgate.net [researchgate.net]
- 16. fortislife.com [fortislife.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(3-Azidopropyl)biotinamide for Affinity Purification of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
The affinity purification of proteins is a cornerstone technique in proteomics and drug development for isolating specific proteins from complex biological mixtures. The exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and streptavidin (Kd ≈ 10⁻¹⁴ M) provides a powerful tool for this purpose.[1][2] N-(3-Azidopropyl)biotinamide is a key reagent that facilitates the targeted biotinylation of proteins through a highly efficient and specific bioorthogonal reaction known as "click chemistry".[3][4]
This system operates on a two-stage principle:
-
Covalent Labeling via Click Chemistry : Proteins of interest are first metabolically, enzymatically, or chemically modified to incorporate an alkyne group. This compound, which contains a terminal azide group, is then covalently attached to the alkyne-modified protein via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6] This reaction is highly specific and occurs under mild, aqueous conditions, resulting in a stable triazole linkage.[6]
-
Affinity Purification : The resulting biotinylated protein is then selectively captured from the cell lysate or protein mixture using an immobilized streptavidin resin (e.g., streptavidin-agarose or magnetic beads).[1][7] After washing away non-specifically bound proteins, the purified protein of interest can be eluted for downstream analysis.[8][9]
This methodology is particularly advantageous for the enrichment of low-abundance proteins, validation of drug targets, and the elucidation of protein-protein interaction networks.[10]
Quantitative Data
The efficiency of subsequent steps, such as protein identification by mass spectrometry, can be influenced by the nature of the linker arm on the biotin-azide reagent. A hydrophilic spacer, like a polyethylene glycol (PEG) chain, can enhance solubility and reduce steric hindrance.[5][10] The following table summarizes data comparing peptide identification using biotin-azide reagents with different PEG linker lengths.
| Reagent | Number of DDA Runs | Total Peptides Identified | Average Peptides per Run |
| Biotin-PEG3-azide | 3 | 4,500 | 1,500 |
| Biotin-PEG4-azide | 3 | 5,100 | 1,700 |
| Biotin-PEG5-azide | 3 | 5,700 | 1,900 |
| Data adapted from a study comparing different PEG linker lengths on peptide identification efficiency.[5] |
Additionally, the binding capacity of streptavidin resins is a critical parameter for planning purification experiments.
| Resin Type | Binding Capacity (Biotin) | Binding Capacity (Biotinylated BSA) |
| HiTrap Streptavidin HP (1 mL) | > 300 nmol | ~ 6 mg |
| Streptavidin Sepharose High Performance | > 300 nmol/mL medium | ~ 6 mg/mL medium |
| Data from representative commercially available streptavidin affinity chromatography media.[11] |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins via Click Chemistry (CuAAC)
This protocol details the copper-catalyzed click chemistry reaction to covalently attach this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS)
-
This compound (Biotin-Azide)
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Sodium Ascorbate
-
DMSO or DMF
-
Deionized water
-
Purification tools (e.g., PD-10 desalting column or dialysis equipment)
Stock Solutions:
-
Biotin-Azide Stock (10 mM): Dissolve this compound in DMSO or DMF. Store at -20°C.
-
CuSO₄ Stock (100 mM): Dissolve CuSO₄ in deionized water. Store at room temperature.
-
THPTA Ligand Stock (200 mM): Dissolve THPTA in deionized water. Store at room temperature.
-
Sodium Ascorbate Stock (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water.
Procedure:
-
In a microcentrifuge tube, add your alkyne-modified protein solution (typically 1-10 mg/mL).
-
Add the 10 mM Biotin-Azide stock solution to the protein. A 10- to 50-fold molar excess of the biotin reagent over the protein is recommended.
-
Prepare the copper catalyst complex by pre-mixing the 100 mM CuSO₄ stock and 200 mM THPTA stock at a 1:2 molar ratio. Add this complex to the reaction mixture to a final copper concentration of 1-2 mM.
-
Initiate the click reaction by adding the freshly prepared 100 mM Sodium Ascorbate stock to a final concentration of 5-10 mM.
-
Gently mix the components and incubate the reaction. For robust proteins, incubate for 1-2 hours at room temperature (25°C). For sensitive proteins, the reaction can be performed for 4-16 hours at 4°C.[5]
-
Following incubation, remove excess unreacted biotin-azide and copper catalyst using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against a suitable buffer like PBS.[5]
-
(Optional but Recommended) Verify successful biotinylation using a Western blot detected with a streptavidin-HRP conjugate or by analyzing the mass shift via mass spectrometry.[5]
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol describes the capture and elution of biotinylated proteins using streptavidin-functionalized resin.
References
- 1. benchchem.com [benchchem.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 8. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Performing a Separation of Biotin and Biotinylated Substances with HiTrap Streptavidin HP and Streptavidin Sepharose High Performance [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in Biotin-Azide Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using biotin-azide in click chemistry experiments, with a focus on mitigating high background signals.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in a biotin-azide click chemistry experiment?
High background can originate from several stages of your experiment. The most common sources include:
-
Excess Biotin-Azide Reagent: Unreacted biotin-azide is a primary cause of high background in subsequent detection steps.[1] It is crucial to remove any excess reagent after the click reaction is complete.[1]
-
Non-Specific Binding: The biotin-azide probe, or streptavidin used for detection, can adhere to surfaces, membranes, or other biomolecules through hydrophobic or electrostatic interactions.[2][3] Even streptavidin itself can sometimes bind non-specifically.[2]
-
Issues with the Click Reaction: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), copper ions can bind non-specifically to proteins, leading to off-target labeling.[3] Side reactions, such as cysteine thiols reacting with alkyne probes, can also contribute to background.[3][4]
-
Endogenous Biotin: Some biological samples may contain endogenous biotin, which can be captured by streptavidin, leading to false-positive signals.
-
Inadequate Blocking or Washing: Insufficient blocking of non-specific binding sites or suboptimal washing steps can fail to remove loosely bound reagents and proteins.[2][3]
Q2: My copper-catalyzed (CuAAC) reaction has high background. What are the first steps to troubleshoot?
When troubleshooting high background in CuAAC, consider these initial steps:
-
Optimize Reagent Concentrations: Titrate the concentration of your biotin-azide probe to determine the minimum amount necessary for efficient labeling.[3][5] A large excess can significantly increase non-specific binding.[3]
-
Ensure Catalyst Quality: Use a stabilizing ligand like THPTA or TBTA to protect the Copper(I) catalyst from oxidation and improve reaction efficiency.[1][6] A ligand-to-copper ratio of 5:1 is often recommended to minimize side reactions.[1] Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate.[1][6]
-
Review Your Buffer: Avoid using buffers containing primary amines, like Tris, as they can chelate copper and inhibit the reaction.[1][7] Phosphate, HEPES, or carbonate buffers are generally more compatible.[1][7]
-
Purify Post-Reaction: Implement a purification step immediately after the reaction to remove excess biotin-azide and copper catalyst. Methods like desalting columns, dialysis, or protein precipitation are effective.[1][6]
Q3: How can I reduce non-specific binding to my streptavidin beads during pulldown?
High background during affinity purification is a common issue. A systematic approach to troubleshooting is recommended:
-
Pre-clear Your Lysate: Before adding your biotinylated sample, incubate your cell lysate with unconjugated streptavidin beads. This step will remove proteins that non-specifically bind to the beads themselves.[2]
-
Optimize Blocking: Inadequate blocking is a frequent cause of high background.[2] Use a suitable blocking agent like Bovine Serum Albumin (BSA).[2] Avoid milk-based blockers as they contain endogenous biotin.[2]
-
Refine Wash Steps: Insufficient washing can leave non-specifically bound proteins.[2] Increase the number of washes (at least 3-5) and consider increasing the stringency of your wash buffer by adding more salt (e.g., up to 500 mM NaCl) or a mild non-ionic detergent (e.g., 0.1% Tween-20).[2][3][5]
Q4: Can the PEG linker on my biotin-azide reagent affect background levels?
Yes, the polyethylene glycol (PEG) linker plays a crucial role. The PEG linker is hydrophilic and flexible, which offers two key advantages for reducing background:
-
Improved Solubility: It increases the water solubility of the biotin reagent and the final labeled molecule.[1][2]
-
Reduced Non-Specific Binding: It creates a hydration layer, or a "cloud" of water molecules, around the biotin moiety. This acts as a physical barrier, masking hydrophobic surfaces and preventing them from interacting non-specifically with other proteins and surfaces.[2] A longer PEG linker can also help overcome steric hindrance, improving the accessibility of the biotin for subsequent detection.[1]
Data Presentation
Recommended Reagent Concentrations for CuAAC
The following table provides typical starting concentrations for key reagents in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. These should be optimized for each specific experimental system.
| Reagent | Stock Concentration | Typical Final Concentration | Notes |
| Biotin-Azide | 10 mM in DMSO | 25-100 µM (2- to 10-fold molar excess over alkyne) | Titrate to find the optimal balance between signal and background.[5][8] |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50-250 µM | Higher concentrations can sometimes improve yields but may increase background.[1][6] |
| Copper Ligand (e.g., THPTA) | 50 mM in water | 250-1250 µM | A 5:1 ligand-to-copper ratio is often recommended to stabilize Cu(I) and reduce side reactions.[1] |
| Reducing Agent (Sodium Ascorbate) | 100 mM in water (Prepare Fresh) | 0.5-5 mM | Always use a freshly prepared solution as it oxidizes quickly.[1][6] |
Experimental Protocols
Protocol 1: Post-Reaction Purification via Protein Precipitation
This protocol is designed to remove unreacted biotin-azide and other small molecules after the click chemistry reaction.
Materials:
-
Reaction mixture containing biotinylated protein
-
Cold acetone (-20°C)
-
Methanol
-
Chloroform
-
Water
-
Microcentrifuge and tubes
Methodology:
-
Following the click reaction, add 3 mL of cold (-20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water to the labeling reaction mixture.[8]
-
Incubate the mixture at -20°C for 1 hour to allow for protein precipitation.[8]
-
Centrifuge the sample for 10 minutes at 13,000-20,000 x g.[8]
-
Carefully remove the upper aqueous layer without disturbing the protein interface.[8]
-
Add 450 µL of methanol and vortex briefly.[8]
-
Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.[8]
-
Carefully remove and discard the supernatant.[8]
-
Allow the protein pellet to air dry completely. Do not over-dry the pellet.[8] The purified, biotinylated protein is now ready for downstream applications.
Protocol 2: High-Stringency Washing for Affinity Purification
This protocol details a series of stringent washes to reduce non-specifically bound proteins from streptavidin beads after affinity capture.
Materials:
-
Streptavidin magnetic beads with bound biotinylated proteins
-
Binding/Wash Buffer (e.g., RIPA buffer)
-
High-Salt Wash Buffer (e.g., 1 M KCl in PBS)
-
Urea Wash Buffer (e.g., 2 M Urea in 10 mM Tris-HCl, pH 8.0)
-
PBS
-
Magnetic stand
Methodology:
-
After binding your biotinylated sample to the streptavidin beads, perform an initial two washes with your standard Binding/Wash Buffer.[3]
-
Use a magnetic stand to separate the beads and remove the supernatant.[3]
-
Wash the beads once with the High-Salt Wash Buffer to disrupt ionic interactions. Resuspend the beads and incubate for 5 minutes before separation.[3]
-
Wash the beads once with the Urea Wash Buffer to disrupt hydrophobic interactions. Resuspend and incubate for 5 minutes.[3]
-
Perform a final two washes with PBS to remove residual salt and urea.[3]
-
After the final wash, remove all supernatant. The beads are now ready for elution.[3]
Visualizations
A logical workflow for troubleshooting high background in biotin-azide click chemistry experiments.
Diagram illustrating the potential causes of high background in biotin-azide click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
Technical Support Center: N-(3-Azidopropyl)biotinamide Reactions
Welcome to the technical support center for N-(3-Azidopropyl)biotinamide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and ensure the success of your biotinylation experiments using click chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound.
Issue 1: Low or No Product Yield
Q1: I am observing a very low or no yield of my biotinylated product in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. What are the common causes and how can I troubleshoot this?
A1: Low or no product yield is a frequent challenge in CuAAC reactions. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Common Causes & Solutions:
-
Inactive Copper Catalyst: The active catalyst for the reaction is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][2]
-
Suboptimal Reagent Concentrations: The molar ratio of reactants is crucial for reaction efficiency.
-
Presence of Inhibitors: Certain functional groups or compounds in your sample can inhibit the copper catalyst.
-
Poor Reagent Quality: The purity and stability of your this compound and alkyne-modified molecule are critical.
-
Solution: Ensure you are using high-purity reagents. Azide compounds can degrade over time, so it's best to use fresh or properly stored reagents.[3]
-
-
Incorrect Order of Reagent Addition: The sequence of adding reagents can impact catalyst stability and activity.
-
Solution: It is recommended to pre-mix the copper sulfate and the stabilizing ligand (e.g., THPTA or TBTA) before adding them to the solution containing your alkyne-biomolecule and this compound. The reaction is then typically initiated by the addition of the freshly prepared sodium ascorbate.[2][4]
-
Issue 2: High Background Signal or Non-Specific Binding
Q2: After performing my click chemistry reaction and subsequent detection (e.g., with streptavidin), I am observing a high background signal. What could be the cause and how can I reduce it?
A2: High background can obscure your specific signal and lead to false-positive results. The sources of high background can be multifactorial, arising from the click reaction itself or downstream processing steps.
Common Causes & Solutions:
-
Excess Unreacted Biotin-Azide: Residual this compound in the sample will bind to streptavidin, leading to a high background.
-
Non-Specific Binding of Biotinylated Product: The biotinylated protein itself can bind non-specifically to surfaces or other proteins.
-
Solution: Proper blocking is essential. Use a suitable blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk (note: avoid milk if detecting endogenous biotin-containing proteins).[6] Including a mild non-ionic detergent, such as Tween-20 (e.g., 0.05%), in your wash buffers can also help to minimize non-specific hydrophobic interactions.[5]
-
-
Non-Specific Labeling: In some cases, the click chemistry reagents themselves can lead to non-specific labeling of proteins.
-
Endogenous Biotin: Many biological samples contain naturally biotinylated proteins, which will be detected by streptavidin.[6]
-
Solution: To address this, you can use an avidin/biotin blocking step before adding your streptavidin conjugate.[6]
-
-
Contaminants in Reagents: Impurities in any of the reaction components can contribute to background signal.
-
Solution: Use high-purity, fresh reagents. Always prepare sodium ascorbate solution immediately before use as oxidized ascorbate is ineffective.[5]
-
Issue 3: Reagent Solubility and Stability
Q3: I am having trouble dissolving this compound and am concerned about its stability.
A3: this compound has limited solubility in aqueous buffers.[7]
Solubility and Storage Recommendations:
-
Solvent: It is recommended to first dissolve this compound in an organic solvent like DMSO to create a stock solution (e.g., at a concentration of approximately 5 mg/ml).[7] This stock solution can then be diluted into the aqueous reaction buffer.
-
Aqueous Solutions: When diluting the DMSO stock into an aqueous buffer, it's important to note that the solubility is limited. For example, in a 1:1 DMSO:PBS (pH 7.2) solution, the solubility is approximately 0.5 mg/ml.[7] It is not recommended to store the aqueous solution for more than one day.[7]
-
Storage: this compound should be stored as a solid at -20°C, where it is stable for at least four years.[7]
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for CuAAC reactions involving this compound. Note that these are starting points and may require optimization for your specific application.
Table 1: Recommended Reagent Concentrations for CuAAC Reactions
| Reagent | Recommended Concentration Range | Key Considerations |
| This compound | 1.5 to 2-fold molar excess over the alkyne | A slight excess helps to drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 10-100 µM | For live-cell labeling, use the lowest effective concentration (starting around 40-50 µM) to minimize cytotoxicity.[3] For in vitro reactions, 50-100 µM is a common range.[1] |
| Copper-Stabilizing Ligand (e.g., THPTA, TBTA) | 5-fold molar excess over CuSO₄ | A 5:1 ligand-to-copper ratio is often recommended to stabilize the Cu(I) state and protect biomolecules.[2][3] |
| Sodium Ascorbate | 5 mM | Should be prepared fresh immediately before use.[3] |
| Alkyne-Modified Biomolecule | Dependent on the specific experiment | Ensure it is free of interfering substances like thiols or EDTA.[3] |
Table 2: Typical Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Temperature | Room Temperature | For sensitive proteins, the reaction can be performed at 4°C overnight.[1] |
| Incubation Time | 1-4 hours | Reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).[2] |
| pH | 7.2 - 7.5 | Use amine-free buffers like PBS or HEPES.[8] Buffers containing primary amines (e.g., Tris) will compete with the reaction.[8] |
| Atmosphere | Degassed solvents/buffers | While not always strictly necessary with the use of sodium ascorbate and a ligand, deoxygenating buffers can improve consistency.[1] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general guideline for the biotinylation of an alkyne-modified protein in solution.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., phosphate buffer, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in nuclease-free water).
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in nuclease-free water).
-
Sodium Ascorbate stock solution (e.g., 100 mM in nuclease-free water) - prepare fresh immediately before use .
-
Purification tools (e.g., desalting column, dialysis cassette).
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine your alkyne-modified protein with the this compound stock solution to achieve the desired final concentration (e.g., a 1.5 to 2-fold molar excess over the alkyne).
-
Prepare the Copper/Ligand Premix: In a separate tube, mix the appropriate volumes of the CuSO₄ and ligand stock solutions to achieve a 1:5 copper-to-ligand molar ratio. Let this mixture sit for one minute.
-
Add Copper/Ligand Premix: Add the copper/ligand premix to the reaction tube containing the protein and biotin-azide.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the incubation can be carried out at 4°C overnight.[1]
-
Purification: Once the reaction is complete, remove the excess this compound and copper catalyst using a desalting column, dialysis, or another suitable purification method.[1]
Visualizations
Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction pathway.
Caption: A logical workflow for troubleshooting low yield in CuAAC reactions.
References
reducing non-specific binding of N-(3-Azidopropyl)biotinamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding when using N-(3-Azidopropyl)biotinamide in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: I am observing high background in my negative control samples. What are the primary sources of non-specific binding?
High background signal can originate from several sources when using biotin-azide probes:
-
Endogenous Biotin: Many tissues and cells, particularly liver and kidney, naturally contain biotin-dependent enzymes.[1][2][3][4] The streptavidin or avidin conjugate used for detection will bind to this endogenous biotin, leading to a strong background signal.
-
Non-specific Binding of Reagents: Both the this compound probe and the streptavidin/avidin conjugate can non-specifically adhere to proteins or membranes through hydrophobic or ionic interactions.[5]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on your sample (cells, tissue, or membrane) will allow the probe or detection reagents to bind randomly.[5] This can be due to the use of an inappropriate blocking agent or insufficient incubation time.
-
Suboptimal Reagent Concentrations: Using an excessively high concentration of the biotin-azide probe or the streptavidin-enzyme conjugate increases the likelihood of binding to low-affinity, non-target sites.[5]
-
Ineffective Washing: Residual, unbound probe or detection reagents that are not removed by thorough washing will result in a generalized high background.
-
Click Chemistry-Related Issues: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper catalyst itself can sometimes mediate non-specific labeling of proteins.[6]
Q2: How can I determine if endogenous biotin is the cause of my high background?
To test for endogenous biotin, run a control experiment where you omit the this compound but include the streptavidin-HRP (or other streptavidin-based detection reagent) and substrate.[2][4] If you observe a signal in this control, it strongly indicates the presence of endogenous biotin.
Q3: What is the best way to block endogenous biotin?
The most common and effective method is a sequential avidin/biotin blocking step.[1][3] This involves first incubating the sample with an excess of avidin or streptavidin to saturate all endogenous biotin. This is followed by a wash and then an incubation with free biotin to block any remaining biotin-binding sites on the avidin/streptavidin molecules you just added.[1][2] This prevents the blocking avidin from binding to your biotinylated probe later in the protocol.
Q4: Which blocking buffers are recommended, and are there any I should avoid?
The choice of blocking buffer is critical and may require empirical optimization.
-
Recommended Blockers:
-
Bovine Serum Albumin (BSA): Typically used at 1-5% (w/v) in a buffer like PBS or TBS.[5][7] It is a good general-purpose blocking agent.
-
Normal Serum: Using normal serum from the same species as your secondary antibody (if applicable) can be very effective at reducing non-specific antibody binding.
-
Fish Gelatin: Can be a good alternative to BSA and milk, especially for minimizing cross-reactivity with mammalian antibodies.
-
Commercial Blocking Buffers: These are often optimized for high signal-to-noise ratio and can be a convenient option.[8][9]
-
-
Blockers to Avoid:
Q5: How do I optimize the concentration of this compound?
Using a probe concentration that is too high is a frequent cause of non-specific binding. The optimal concentration will provide the best signal-to-noise ratio and must be determined empirically.
-
Titration Experiment: Perform a titration by testing a range of this compound concentrations (e.g., from 10 µM to 200 µM for cell labeling) while keeping the concentration of your alkyne-modified target constant.[10] Evaluate both the specific signal intensity and the background level for each concentration to identify the optimal working dilution.
Q6: My click chemistry reaction seems to be inefficient. Could this contribute to non-specific binding issues?
Yes, an inefficient click reaction can lead to a situation where you have a large excess of unreacted biotin-azide probe, which can then contribute to background. Key factors for an efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction include:
-
Catalyst Integrity: The active catalyst is Cu(I), which is prone to oxidation. Use a reducing agent like sodium ascorbate (must be made fresh) and a stabilizing ligand such as THPTA or TBTA.[11][12][13]
-
Reagent Quality: Ensure your this compound and alkyne-modified molecule are of high purity.
-
Buffer Composition: Avoid buffers containing chelating agents like Tris, which can sequester the copper catalyst.[11] Phosphate or HEPES buffers are generally recommended.
Q7: How can I improve my washing steps to reduce background?
Washing steps are critical for removing unbound reagents. To increase washing stringency:
-
Increase Wash Number and Duration: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).
-
Add Detergent: Including a non-ionic detergent like Tween-20 (typically at 0.05-0.1% v/v) in your wash buffers helps to reduce non-specific hydrophobic interactions.[5]
-
Increase Salt Concentration: For charge-based non-specific binding, increasing the salt concentration (e.g., up to 0.5 M NaCl) in your wash buffers can be effective.[7]
-
Use High-Stringency Buffers: In some applications like pull-downs, more stringent wash buffers containing agents like urea or sodium carbonate can be used to remove non-specifically bound proteins.[14]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Endogenous Biotin Blocking in Cells or Tissue Sections
This protocol should be performed after standard blocking (e.g., with BSA or serum) and before the addition of the this compound and click chemistry reagents.
Materials:
-
Avidin solution: 0.1 mg/mL Avidin in PBS
-
Biotin solution: 0.5 mg/mL Biotin in PBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBS-T)
Procedure:
-
After your initial protein blocking step, rinse the sample with PBS-T.
-
Incubate the sample with the avidin solution for 15-20 minutes at room temperature in a humidified chamber.[3] This step saturates endogenous biotin.
-
Wash the sample three times for 5 minutes each with PBS-T.
-
Incubate the sample with the biotin solution for 15-20 minutes at room temperature.[3] This step blocks the remaining biotin-binding sites on the avidin added in step 2.
-
Wash the sample three times for 5 minutes each with PBS-T.
-
You can now proceed with your click chemistry labeling protocol.
Protocol 2: Optimizing Blocking and Wash Buffers
This guide provides starting points for buffer compositions. The optimal formulation should be determined empirically.
| Buffer Type | Component | Recommended Concentration | Purpose |
| General Blocking Buffer | Bovine Serum Albumin (BSA) | 1-5% (w/v) | Blocks non-specific protein binding sites.[5] |
| Normal Goat Serum | 5-10% (v/v) | Use if a goat secondary antibody is used. | |
| Tween-20 | 0.05-0.1% (v/v) | Reduces hydrophobic interactions.[5] | |
| Base Buffer | PBS or TBS | - | Standard physiological salt buffer. |
| Standard Wash Buffer | PBS or TBS | - | |
| Tween-20 | 0.05-0.1% (v/v) | Reduces hydrophobic interactions.[5] | |
| Medium Stringency Wash | NaCl | 300-500 mM | Disrupts ionic interactions.[7] |
| Tween-20 | 0.1% (v/v) | ||
| High Stringency Wash (for pull-downs) | Urea | 2 M | Mild denaturant to disrupt protein-protein interactions.[14] |
| Sodium Carbonate | 1 M | Alkaline solution to dissociate interactions.[14] | |
| KCl | 1 M | High salt concentration to reduce electrostatic interactions.[14] |
Protocol 3: Titration of this compound for Cell Labeling
This protocol describes a general method to determine the optimal concentration of the biotin-azide probe for labeling alkyne-modified proteins in cells.
Procedure:
-
Culture and prepare your cells containing the alkyne-modified target protein as per your standard protocol. Include a negative control cell population that does not contain the alkyne-modified target.
-
Prepare a series of dilutions of this compound in a compatible buffer (e.g., PBS). A suggested starting range is 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM.[10]
-
Add each dilution to a separate set of positive (alkyne-containing) and negative control cells.
-
Incubate for the desired time and temperature for your click chemistry reaction, adding the copper catalyst and reducing agent.
-
After the reaction, wash all cell samples thoroughly with PBS-T to remove unreacted probe and click chemistry reagents.
-
Lyse the cells and proceed with your downstream detection method (e.g., Western blot with streptavidin-HRP, or affinity purification).
-
Analyze the results by comparing the signal intensity from the alkyne-positive cells to the background signal in the negative control cells for each probe concentration. The optimal concentration is the one that provides the highest signal-to-noise ratio.
Visualizations
Caption: Troubleshooting workflow for high background.
Caption: Workflow for blocking endogenous biotin.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 3. benchchem.com [benchchem.com]
- 4. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Removal After N-(3-Azidopropyl)biotinamide Click Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with catalyst removal following the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to synthesize N-(3-Azidopropyl)biotinamide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the this compound click reaction and why do they need to be removed?
The most common catalyst for the azide-alkyne click reaction is copper(I), often generated in situ from copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate.[1][2][3] Ruthenium catalysts are also used for specific azide-alkyne cycloadditions, although they are more prevalent in olefin metathesis.[4][5][6] Removal of these metal catalysts is crucial because they can be toxic to cells, interfere with downstream applications by binding to proteins or other biomolecules, and affect the accuracy of analytical techniques.[7][8]
Q2: My biotinylated product solution has a blue or green tint after the reaction. What does this indicate?
A persistent blue or green color in your product solution is a strong indicator of residual copper contamination.[9] This suggests that the initial purification attempts were insufficient to remove all the copper ions from the reaction mixture.
Q3: Which catalyst removal method is most suitable for my biotinylated product?
The choice of catalyst removal method depends on the properties of your final biotinylated product, such as its solubility and molecular weight. A decision-making workflow is provided below to guide your selection.
Q4: Can the biotin moiety itself interfere with catalyst removal?
While not extensively documented as a primary issue, the amide and triazole groups in the final product can potentially chelate copper ions, making them more difficult to remove. If you suspect product chelation, more stringent removal methods like using strong chelating resins may be necessary.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Persistent blue/green color after purification | Incomplete removal of copper catalyst. | - Repeat the washing steps with a chelating agent like EDTA.[9] - Increase the incubation time or the amount of scavenger resin used.[9] - For organic-soluble products, try filtering through a plug of silica gel or celite.[9] |
| The biotinylated product is chelating the copper. | - Use a stronger chelating resin, such as one with iminodiacetate or thiourea functionality.[7][10][11] - For macromolecules, perform dialysis against a buffer containing EDTA.[1][9] | |
| Low product yield after purification | The product is partitioning into the aqueous layer during extraction (for water-soluble products). | - For water-soluble products, avoid liquid-liquid extraction with aqueous chelators. Instead, use scavenger resins or dialysis.[9] |
| The product is adsorbing to the solid support (e.g., silica gel). | - Elute the column with a more polar solvent system.[9] | |
| The product is degrading due to pH changes during washing (e.g., with ammonia). | - Use a milder chelating agent like EDTA or wash with a buffered solution to maintain a stable pH.[9] | |
| Scavenger resin is ineffective | The chosen resin is not suitable for the solvent system. | - Ensure the scavenger resin is compatible with your reaction solvent (aqueous or organic).[5] |
| Insufficient amount of resin or incubation time. | - Increase the equivalents of the scavenger resin and/or the stirring time. A typical duration is 4-16 hours.[9] | |
| Residual catalyst detected in downstream analysis (e.g., Mass Spectrometry) | The chosen purification method has limitations for achieving very low catalyst levels. | - Combine multiple purification methods. For example, an aqueous wash with EDTA followed by treatment with a scavenger resin. - For applications requiring extremely low metal content, consider specialized techniques like electrolysis for complex water-soluble polymers.[12] |
Comparison of Catalyst Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Wash with Chelating Agents (e.g., EDTA) | Forms a water-soluble complex with the metal ion, which is then extracted into the aqueous phase.[9] | Moderate to High | Simple, inexpensive, and readily available reagents. | - Less effective for water-soluble products. - May require multiple extractions. - Can be difficult to remove all traces of the chelating agent. |
| Scavenger Resins (e.g., Thiol, Amine, Thiourea) | Solid-supported ligands with high affinity for the metal catalyst bind and remove it from the solution upon filtration.[7][9] | High to Very High | - High selectivity for the target metal. - Applicable to both aqueous and organic solutions. - Simple filtration-based removal. | - Can be more expensive than simple washing. - May require optimization of resin type, amount, and incubation time. |
| Filtration through Solid Supports (e.g., Silica Gel, Celite) | Adsorption of the metal catalyst onto the surface of the solid support.[9] | Moderate | - Simple and fast. - Can be combined with chromatographic purification. | - Potential for product adsorption and loss of yield. - May not be sufficient for complete removal on its own. |
| Dialysis | For macromolecular products, small molecule impurities like the catalyst and chelating agents are removed by diffusion across a semi-permeable membrane.[1][9] | High | - Gentle method that preserves the integrity of large biomolecules. - Effective for removing various small molecule impurities simultaneously. | - Only suitable for large molecules (typically >10 kDa). - Can be a slow process. |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This protocol is suitable for organic-soluble biotinylated products.
-
Reaction Quenching: Once the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.[9]
-
Extraction: Shake the funnel vigorously for 1-2 minutes and then allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the washing step 2-3 times with fresh EDTA solution until the blue/green color is no longer visible in the aqueous layer.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual EDTA.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Removal using a Scavenger Resin
This protocol is suitable for both organic- and water-soluble products.
-
Resin Selection: Choose a scavenger resin with high affinity for copper, such as SiliaMetS Thiourea or a resin with iminodiacetate functionality.[7][11]
-
Addition of Resin: To the crude reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the catalyst).
-
Stirring: Stir the resulting suspension at room temperature for 4-16 hours.[9] The optimal time may need to be determined empirically.
-
Filtration: Filter the mixture to remove the resin. A simple gravity filtration or filtration through a syringe filter with a suitable frit is sufficient.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure if necessary.
Visual Guides
Caption: Decision workflow for selecting a catalyst removal method.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 5. silicycle.com [silicycle.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper Removal Resin,Copper Removal Resin Price,Copper Removal Resin For Sale [exchangeresins.com]
- 11. itochu-ca.com [itochu-ca.com]
- 12. pubs.acs.org [pubs.acs.org]
preventing degradation of N-(3-Azidopropyl)biotinamide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-(3-Azidopropyl)biotinamide during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of the reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, and at low temperatures. Recommendations from various suppliers vary slightly, but a consensus points towards refrigerated or frozen storage.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound, typically prepared in anhydrous DMSO, should be stored at -20°C or -80°C for long-term stability.[1] It is advisable to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[2] Aqueous solutions are not recommended for storage beyond one day due to the potential for hydrolysis.[2] If you must use an aqueous buffer, prepare the solution fresh before each experiment.[3]
Q3: What are the primary degradation pathways for this compound?
A3: The primary modes of degradation include:
-
Reduction of the azide group: The azide moiety is susceptible to reduction by agents such as dithiothreitol (DTT) or other thiols, which converts it into an amine and renders it inactive for click chemistry.
-
Hydrolysis of the amide bond: The amide linkage can be hydrolyzed, particularly under acidic or basic conditions, breaking the molecule into biotin and the azidopropylamine linker.
-
Oxidation of the biotin sulfur: The sulfur atom in the biotin ring can be oxidized, which may affect its binding affinity to streptavidin.
-
Decomposition of the azide: Organic azides can be sensitive to heat, light, and pressure, which can lead to decomposition.[4][5]
Q4: Can I use metal spatulas or glassware with ground glass joints when handling this compound?
A4: It is strongly advised to avoid using metal spatulas, especially those containing copper, lead, or other heavy metals, as they can react with the azide to form shock-sensitive and explosive metal azides.[4] Similarly, avoid ground glass joints which can cause friction and potentially lead to the explosive decomposition of the organic azide.[5] Use plastic or glass utensils for handling the solid compound.
Storage Condition Summary
For easy comparison, the following table summarizes the recommended storage conditions from various commercial suppliers.
| Supplier/Source | Form | Storage Temperature | Stated Stability |
| Cayman Chemical | Crystalline Solid | -20°C | ≥ 4 years[2] |
| MedChemExpress | Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | ||
| In Solvent | -80°C | 6 months[1] | |
| -20°C | 1 month[1] | ||
| Sigma-Aldrich | Solid | 2-8°C | Not specified |
| TCI Chemicals | Solid | Room Temperature | Recommended in a cool, dark place |
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the potential degradation of this compound.
Issue 1: Low or no signal in click chemistry reaction.
This may indicate that the azide functionality of the molecule has degraded.
Troubleshooting Workflow for Azide Integrity
References
- 1. benchchem.com [benchchem.com]
- 2. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: N-(3-Azidopropyl)biotinamide Conjugation
Welcome to the technical support center for N-(3-Azidopropyl)biotinamide conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs) to help resolve common issues and optimize conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a biotin-containing molecule with a terminal azide group.[1][2][3] It is primarily used to attach a biotin label to other molecules that have been modified to contain an alkyne functional group. This labeling is achieved through a highly specific and efficient set of reactions known as "click chemistry".[2][4] Once biotinylated, these molecules can be used for a wide range of applications, including affinity purification, immobilization on streptavidin-coated surfaces, and detection using streptavidin or avidin conjugates.[5]
Q2: Which type of click chemistry reaction should I use with this compound?
This compound is suitable for two main types of click chemistry reactions[2][3][6]:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a rapid and high-yielding reaction that joins the azide on the biotinamide to a terminal alkyne on your target molecule.[4][6] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[6][7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a simple terminal alkyne.[6][9][10] The ring strain in the alkyne partner is high enough to allow the reaction to proceed efficiently without the need for a catalyst.[9][10] This method is particularly advantageous for experiments involving live cells or other biological systems where the cytotoxicity of copper is a concern.[6][10]
Q3: My CuAAC reaction yield is very low. What are the most common causes?
Low yield in CuAAC reactions is a frequent issue and can often be traced back to a few key factors[4][6][11][12]:
-
Inactive Copper Catalyst: The active catalyst is Copper(I), which is easily oxidized to the inactive Copper(II) state by oxygen dissolved in the reaction buffer.[4][6][11] This is one of the most common points of failure.
-
Poor Reagent Quality: Degradation of reagents, especially the reducing agent (sodium ascorbate), can prevent the formation of the active Cu(I) catalyst.[4][11] It is crucial to use a freshly prepared solution of sodium ascorbate for each experiment.[11][13]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, inappropriate buffer choice (e.g., Tris buffer, which can chelate copper), or non-optimal pH can significantly reduce efficiency.[12][14]
-
Presence of Inhibitors: Components in your sample, such as thiols (from DTT or cysteine residues) or other chelating agents, can bind to the copper catalyst and inhibit the reaction.[6][7]
Q4: How can I improve the yield of my Strain-Promoted (SPAAC) reaction?
While SPAAC avoids issues related to copper toxicity, low yields can still occur. Common troubleshooting steps include:
-
Inefficient Alkyne Incorporation: The first step in a SPAAC protocol is often the modification of your target molecule (e.g., a protein) with a strained alkyne like DBCO.[5] Ensure this initial reaction is efficient. For instance, when using a DBCO-NHS ester to label proteins, make sure the buffer is free of primary amines (like Tris or glycine) which would compete with the reaction.[5]
-
Incomplete SPAAC Reaction: To drive the reaction to completion, you can increase the molar excess of the this compound or extend the incubation time.[5] Reactions can be run for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Steric Hindrance: A PEG spacer on the azide or alkyne can help reduce steric hindrance and improve reaction efficiency by making the reactive ends more accessible.[6]
Troubleshooting Guide: Low Conjugation Yield
Use this guide to diagnose and resolve common problems encountered during your conjugation experiments.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product (CuAAC) | 1. Inactive Copper Catalyst: Cu(I) has been oxidized to Cu(II).[4] | • Use a fresh reducing agent: Always prepare sodium ascorbate solution immediately before use.[11][13] • Deoxygenate buffers: Bubble an inert gas (nitrogen or argon) through your solvents and reaction mixture before adding the catalyst.[11][13] • Use a stabilizing ligand: A ligand like THPTA can protect the Cu(I) from oxidation and improve reaction rates.[13][15] |
| 2. Inhibitory Components: Buffer components or sample contaminants are interfering with the catalyst. | • Avoid inhibitory buffers: Do not use Tris buffer; choose compatible buffers like HEPES or PBS (pH 6.5-8.0).[14] • Remove inhibitors: Purify your alkyne-modified molecule to remove any potential inhibitors like DTT, BME, or EDTA before starting the click reaction. | |
| 3. Incorrect Reagent Order: Adding reagents in the wrong sequence can cause the catalyst to precipitate or become inactive. | • Follow the recommended order of addition: A common best practice is to premix the copper salt (CuSO₄) and the ligand, add this to your azide and alkyne substrates, and then initiate the reaction by adding fresh sodium ascorbate.[6][14][16] | |
| Low or No Product (SPAAC) | 1. Inefficient Alkyne Labeling: The initial labeling of the target molecule with the strained alkyne (e.g., DBCO) was unsuccessful. | • Check labeling chemistry: If using an NHS ester, ensure the buffer is amine-free (e.g., use PBS instead of Tris).[5] • Optimize labeling conditions: Increase the molar excess of the DBCO reagent or adjust the incubation time and temperature.[5] |
| 2. Incomplete Cycloaddition: The reaction between the azide and the strained alkyne has not gone to completion. | • Increase incubation time: Allow the reaction to proceed overnight at 4°C.[6] • Increase reactant concentration: Use a higher molar excess of this compound. | |
| Precipitate Forms During Reaction | 1. Product Insolubility: The final biotinylated product may be insoluble in the reaction buffer. | • Modify the solvent: Try adding a co-solvent like DMSO to improve solubility. Ensure the final DMSO concentration does not exceed levels that could denature your biomolecule (typically <10% for proteins).[5][13] |
| 2. Insoluble Copper Species (CuAAC): If the reducing agent is added to the copper salt before the stabilizing ligand, insoluble copper species can form. | • Ensure proper reagent order: Always premix the copper and ligand before adding the reducing agent.[16] |
Optimization of CuAAC Reaction Components
For CuAAC reactions, systematically optimizing the concentration and ratios of components is key to achieving high yield. Use the following table as a starting point for your optimization experiments.[11]
| Component | Recommended Starting Range | Notes |
| Copper (from CuSO₄) | 50 µM - 500 µM[11][14] | Higher concentrations can sometimes damage biomolecules. A concentration of 50-100 µM is often sufficient.[14][17] |
| Stabilizing Ligand (e.g., THPTA) | 1:1 to 5:1 (Ligand:Copper)[11][14] | A 5:1 ratio is often recommended for bioconjugation to protect the target molecule from oxidation.[13] |
| Reducing Agent (Sodium Ascorbate) | 1 mM - 10 mM[11] | Use a significant molar excess relative to copper. Always prepare the solution fresh.[11] |
| Reactant Stoichiometry | 1.1 - 5 fold excess of one reactant | Using a slight excess of the more accessible or less precious component (e.g., the biotin-azide) can drive the reaction.[11][13] |
Experimental Protocols
Protocol 1: General CuAAC Biotinylation
This protocol provides a starting point for biotinylating an alkyne-modified protein or other biomolecule.
1. Stock Solution Preparation:
-
Alkyne-Modified Molecule: Prepare at 1-10 mg/mL in a compatible buffer (e.g., PBS, pH 7.4).
-
This compound: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[16]
-
Ligand (e.g., THPTA): 50 mM in deionized water.[16]
-
Sodium Ascorbate: 100 mM in deionized water (must be prepared immediately before use).[16]
2. Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified molecule and this compound. Use a 2 to 10-fold molar excess of the biotin-azide.
-
In a separate tube, premix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, a 5-fold excess of ligand (500 µM final concentration) is recommended.[12][16]
-
Add the premixed copper/ligand solution to the tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[13][16]
3. Incubation:
-
Gently mix the components.
-
Incubate at room temperature for 1-4 hours.[6][11] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[6]
4. Purification:
-
Remove excess biotin-azide and the copper catalyst using a desalting column, dialysis, or size-exclusion chromatography appropriate for your molecule.[6]
Protocol 2: General SPAAC Biotinylation (Two-Step)
This protocol is for labeling a protein first with a strained alkyne (DBCO) and then reacting it with this compound.
Step A: Protein Modification with DBCO-NHS Ester
-
Protein Preparation: Dissolve the protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing Tris or glycine are not compatible.[5]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. Ensure the final DMSO concentration is below 10%.[5]
-
Incubation: Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[5]
-
Purification: Remove unreacted DBCO-NHS ester using a desalting column. The purified alkyne-modified protein is now ready for biotinylation.[5]
Step B: Biotinylation via SPAAC
-
Reaction Setup: To the purified DBCO-modified protein, add a 3- to 10-fold molar excess of 10 mM this compound stock solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Purification: Purify the final biotinylated protein using a desalting column or dialysis to remove excess biotin-azide.
Visualizations
Below are diagrams illustrating key workflows and chemical pathways involved in the conjugation process.
Caption: A logical workflow for troubleshooting common causes of low yield.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biotin-azide (this compound,N-(3-叠氮丙基)生物素胺) - 仅供科研 | 点击化学试剂 | MCE [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
Technical Support Center: Stability of N-(3-Azidopropyl)biotinamide in the Presence of Reducing Agents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-(3-Azidopropyl)biotinamide when using common reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Frequently Asked Questions (FAQs)
Q1: Will DTT or TCEP affect the stability of my this compound?
A1: Yes, both DTT and TCEP are capable of reducing the azide group (-N₃) in this compound to an amine group (-NH₂).[1][2][3][4][5] This conversion will render the biotinamide incapable of participating in azide-alkyne cycloaddition reactions (click chemistry).
Q2: How can I tell if my this compound has been reduced?
A2: The most definitive method to confirm the reduction of the azide group is through mass spectrometry (LC-MS). The conversion of the azide to an amine results in a net mass loss of 26.0 Da (mass of N₂).[1] You can also use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the appearance of a new, more polar product peak corresponding to the amine-containing compound.[6][7][8][9][10][11]
Q3: Are there any reducing agents that are compatible with azides?
A3: While many common reducing agents react with azides, some alternatives have been suggested for specific applications. For instance, in certain contexts, DTT has been reported to cause less azide reduction compared to other thiol-based scavengers like 1,2-ethanedithiol (EDT).[1] However, complete inertness is not guaranteed. Another approach is to use non-reducing methods for disulfide bond cleavage where applicable, or to perform the reduction step and then remove the reducing agent before adding the azide-containing molecule.[1]
Q4: Can I still use DTT or TCEP in my experimental workflow with this compound?
A4: It is possible, but requires careful consideration of your experimental design. Strategies to mitigate azide reduction include:
-
Minimizing incubation time and concentration: Use the lowest effective concentration of the reducing agent for the shortest possible time.
-
Performing reduction prior to azide introduction: If possible, reduce any necessary disulfide bonds in your sample and then remove the reducing agent before adding this compound.[1]
-
Quenching the reducing agent: After the reduction step, the reducing agent can be quenched before the addition of the azide compound.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no signal in click chemistry reaction after using a reducing agent. | The azide group on the this compound has been reduced to an amine by DTT or TCEP. | 1. Confirm azide reduction using LC-MS analysis, looking for a mass decrease of 26.0 Da.[1]2. Optimize your protocol to minimize contact between the reducing agent and the azide probe (see FAQs and Experimental Protocols).3. Consider using a non-reducing disulfide cleavage method if applicable to your experiment. |
| Inconsistent labeling results. | Partial reduction of the azide probe is occurring, leading to variable amounts of active probe in different experiments. | 1. Standardize the concentration, incubation time, and temperature of your reduction step precisely.2. Implement a quenching step for the reducing agent to ensure the reaction is stopped consistently.3. Perform a quality control check on your this compound before use if it has been pre-mixed with buffers containing reducing agents. |
| Need to reduce disulfide bonds in a protein that will be labeled with this compound. | DTT or TCEP is required for protein unfolding or to break disulfide bonds, but will also reduce the azide probe. | 1. Sequential Reaction: Reduce the protein with DTT or TCEP first, then remove the reducing agent using a desalting column or dialysis before adding the this compound.[1]2. Quenching: After protein reduction, add a quenching reagent to neutralize the DTT or TCEP before adding the azide probe. |
Quantitative Data
Table 1: Second-Order Rate Constants for the Reduction of 3'-Azidothymidine (AZT) by Thiols [7][12]
| Reducing Agent | Rate Constant (M⁻¹ sec⁻¹) at pH 7.2, 37°C |
| Dithiothreitol (DTT) | 2.77 x 10⁻³ |
| Glutathione | 6.55 x 10⁻⁵ |
| Mercaptoethanol | 6.35 x 10⁻⁶ |
Note: This data suggests that DTT reduces azides at a significantly faster rate than other common thiols under these conditions.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound with a Reducing Agent
This protocol provides a framework to determine the stability of this compound in the presence of a specific reducing agent under your experimental conditions.
Materials:
-
This compound
-
Reducing agent of interest (e.g., DTT or TCEP)
-
Reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)
-
Quenching solution (if applicable, e.g., a maleimide-based reagent for thiols)
-
LC-MS system for analysis
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the reducing agent in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer and the this compound stock solution to the desired final concentration.
-
Initiate the reaction by adding the reducing agent stock solution to the desired final concentration.
-
As a negative control, prepare a sample with this compound in the reaction buffer without the reducing agent.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at the desired temperature.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching (Optional):
-
If desired, quench the reaction in the aliquots by adding a suitable quenching agent.
-
-
Analysis:
-
Analyze the aliquots by LC-MS.
-
Monitor the disappearance of the peak corresponding to the intact this compound and the appearance of the peak corresponding to the reduced amine product (mass difference of -26.0 Da).
-
Quantify the peak areas to determine the percentage of degradation over time.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical relationship of mitigation strategies for using reducing agents with azide probes.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of dithiothreitol in complex protein mixtures by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of dithiothreitol in complex protein mixtures by HPLC-MS. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: N-(3-Azidopropyl)biotinamide vs. DBCO-biotin
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of biomolecules is a cornerstone of numerous applications, from affinity purification and proteomics to sophisticated cell imaging and drug targeting. The choice of biotinylation reagent is a critical decision that significantly influences experimental outcomes. This guide provides an objective, data-driven comparison of two popular biotinylation reagents: N-(3-Azidopropyl)biotinamide and Dibenzocyclooctyne-biotin (DBCO-biotin), to inform the selection of the optimal tool for your research needs.
At the heart of modern bioconjugation are "click chemistry" reactions, prized for their high efficiency, specificity, and biocompatibility. Both this compound and DBCO-biotin leverage this powerful chemistry, yet they operate through distinct mechanisms that offer unique advantages and disadvantages. This compound is a versatile reagent that can participate in both the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). In contrast, DBCO-biotin is specifically designed for the copper-free SPAAC reaction.
Mechanism of Action: A Tale of Two Clicks
The fundamental difference between these two reagents lies in their mode of reaction with azide-modified molecules.
This compound contains a terminal azide group. In the presence of a copper(I) catalyst, it readily reacts with terminal alkynes via CuAAC to form a stable triazole linkage. This reaction is exceptionally fast and efficient. Alternatively, the azide group can react with strained alkynes like DBCO in a copper-free SPAAC reaction.
DBCO-biotin , on the other hand, incorporates a dibenzocyclooctyne (DBCO) group, a highly strained alkyne. This inherent ring strain allows it to react spontaneously with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This bioorthogonal nature makes DBCO-biotin particularly well-suited for applications in living cells and organisms.
Performance Comparison: Speed vs. Biocompatibility
The choice between this compound (utilized in a CuAAC reaction) and DBCO-biotin hinges on a trade-off between reaction kinetics and biocompatibility.
| Feature | This compound (CuAAC) | DBCO-biotin (SPAAC) |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition |
| Reaction Partner | Terminal Alkyne | Azide |
| Catalyst Required | Copper(I) | None |
| Biocompatibility | Lower (due to copper cytotoxicity) | High |
| Reaction Speed (Second-Order Rate Constant) | Fast (~10 - 100 M⁻¹s⁻¹)[1] | Moderate (~0.1 - 1.0 M⁻¹s⁻¹ for DBCO)[2] |
| Specificity | High for azide-alkyne reaction | High, but potential for off-target reactions with thiols[3] |
| Typical Applications | In vitro bioconjugation, proteomics, fixed cell imaging | Live cell imaging, in vivo labeling, proteomics |
Experimental evidence from a comparative proteomics study on O-GlcNAcylated proteins indicated that a CuAAC approach with a biotin-alkyne probe identified a greater number of proteins (229) compared to a SPAAC approach using a biotin-DIBO-alkyne probe (188)[4]. This suggests that for in vitro applications where maximizing protein identification is crucial, the faster kinetics of CuAAC may be advantageous[4]. However, the same study noted that the strained alkyne used in SPAAC could exhibit non-specific reactions with cysteine-containing proteins, potentially leading to higher background signals[3].
Experimental Protocols
Below are generalized protocols for labeling an azide-modified protein with either this compound via CuAAC or DBCO-biotin via SPAAC.
Protocol 1: Protein Labeling with this compound (CuAAC)
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
DMSO or DMF for dissolving reagents
-
Desalting column for purification
Procedure:
-
Prepare Reagents:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
To the protein solution, add this compound to a final concentration that is in 10-20 fold molar excess over the protein.
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio. Add this catalyst solution to the reaction mixture to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove excess reagents and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Protocol 2: Protein Labeling with DBCO-biotin (SPAAC)
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
DBCO-biotin
-
DMSO or DMF for dissolving reagents
-
Desalting column for purification
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of DBCO-biotin in DMSO.
-
-
Reaction Setup:
-
Add the DBCO-biotin stock solution to the protein solution to achieve a 10-20 fold molar excess.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing. For live cell labeling, incubation times are typically shorter (e.g., 30-60 minutes at 37°C).
-
-
Purification:
-
Remove unreacted DBCO-biotin using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and DBCO-biotin is dictated by the specific requirements of the experiment.
-
This compound (for CuAAC) is the reagent of choice for in vitro applications where reaction speed and efficiency are paramount, and the potential for copper-induced cytotoxicity is not a concern. Its rapid kinetics can lead to higher labeling yields in shorter timeframes, which can be advantageous for proteomics sample preparation from cell lysates or purified protein samples.
-
DBCO-biotin is the superior option for applications involving living systems. Its ability to react with azides without a toxic copper catalyst makes it ideal for live-cell imaging, metabolic labeling studies, and in vivo bioconjugation. While the reaction kinetics are slower than CuAAC, the development of highly reactive cyclooctynes like DBCO has made SPAAC a robust and reliable method for a wide range of biological investigations.
By carefully considering the experimental context, researchers can leverage the distinct advantages of each of these powerful biotinylation reagents to achieve their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Protein Modifications: A Comparative Guide to Biotinylation Strategies for Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification and quantification of protein modifications are paramount for unraveling complex biological processes and accelerating therapeutic innovation. Biotinylation, the covalent attachment of biotin to proteins, coupled with mass spectrometry, stands as a cornerstone technique for enriching and identifying specific protein populations. The choice of biotinylation reagent is a critical determinant of experimental success, influencing labeling efficiency, specificity, and the quality of mass spectrometry data.
This guide provides an objective comparison of two distinct and widely used protein labeling strategies for mass spectrometry-based proteomics: the bioorthogonal click chemistry approach using N-(3-Azidopropyl)biotinamide and the classical amine-reactive labeling method employing Sulfo-NHS-LC-Biotin. We present a comprehensive overview of their underlying chemistries, comparative performance data, and detailed experimental protocols to empower researchers in selecting the optimal strategy for their specific research needs.
At a Glance: Comparing Labeling Chemistries
The fundamental difference between these two powerful techniques lies in their targeting strategy. This compound labeling is a two-step bioorthogonal approach that offers high specificity, while Sulfo-NHS-LC-Biotin provides a direct, one-step method for labeling accessible primary amines.
| Feature | This compound (Click Chemistry) | Sulfo-NHS-LC-Biotin (Amine-Reactive) |
| Target Residues | Bioorthogonally introduced alkyne groups (e.g., via metabolic labeling with alkyne-containing amino acids) | Primary amines (N-terminus and lysine side chains) |
| Specificity | High: The azide-alkyne cycloaddition is highly specific and bioorthogonal, minimizing off-target labeling. | Moderate: Reacts with any accessible primary amine, which can be numerous on the protein surface. |
| Workflow | Two-step: 1. Introduction of an alkyne handle into the protein. 2. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound. | One-step: Direct reaction of the NHS ester with the protein. |
| Labeling Efficiency | High, dependent on the efficiency of both the metabolic labeling and the click reaction. | High, with labeling efficiencies often exceeding 90%[1][2]. |
| Identified Labeled Peptides | High, with studies comparing different click chemistry approaches identifying a large number of modified proteins and peptides. | Good, with studies showing around 76% of identified peptides being biotinylated for non-cleavable NHS-biotin reagents[1]. |
| Potential for Off-Target Labeling | Low, although copper catalysts can have some cellular toxicity and reactivity with cysteine thiols has been reported[3]. | Possible reaction with other nucleophiles on the protein surface under certain conditions. |
Delving Deeper: A Quantitative Look at Performance
Click Chemistry (this compound): A comparative study of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) for labeling O-GlcNAcylated proteins revealed that the CuAAC method, which is used with this compound, identified a higher number of modified proteins and peptides.
| Click Chemistry Method | Identified O-GlcNAc Modified Proteins | Identified O-GlcNAc Modified Peptides |
| CuAAC (with Biotin-Diazo-Alkyne) | 229 | (Data not explicitly provided as a number) |
| SPAAC (with Biotin-DIBO-Alkyne) | 188 | (Data not explicitly provided as a number) |
This suggests that the copper-catalyzed approach is highly efficient in labeling and subsequent identification.
Amine-Reactive Labeling (Sulfo-NHS-LC-Biotin): A direct comparison of two amine-reactive reagents, Biotin-NHS and the cleavable Biotin-SS-NHS, provides quantitative data on labeling efficiency and peptide identification.
| Amine-Reactive Reagent | Labeling Efficiency | Percentage of Biotinylated Peptides Identified |
| Biotin-NHS | >90% | ~76% |
| Biotin-SS-NHS | >90% | ~88% |
These results demonstrate the high efficiency of amine-reactive labeling in general, with the specific reagent choice influencing the proportion of labeled peptides identified in the mass spectrometer. It is important to note that Sulfo-NHS-LC-Biotin is a non-cleavable reagent, similar in that respect to Biotin-NHS.
Visualizing the Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for both labeling strategies.
Signaling Pathway Application
The choice of labeling strategy can be critical when investigating specific signaling pathways. For instance, to study newly synthesized proteins in response to a growth factor signal, metabolic labeling followed by click chemistry with this compound would be the method of choice.
Detailed Experimental Protocols
Reproducibility in mass spectrometry-based proteomics hinges on meticulous adherence to well-defined protocols. Below are detailed methodologies for both labeling strategies.
Protocol 1: this compound Labeling via Click Chemistry
This protocol is adapted for labeling newly synthesized proteins in cell culture through metabolic incorporation of an alkyne-containing amino acid followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC).
1. Metabolic Labeling: a. Culture cells to the desired confluency. b. Replace the normal growth medium with methionine-free medium and incubate for 1-2 hours to deplete endogenous methionine. c. Add an alkyne-containing amino acid analog, such as L-homopropargylglycine (HPG), to the medium at a final concentration of 25-50 µM. d. Incubate the cells for the desired labeling period (e.g., 4-24 hours). e. Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Protein Extraction: a. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. b. Clarify the lysate by centrifugation and determine the protein concentration.
3. Click Chemistry Reaction: a. Prepare the "click" reaction cocktail. For a 1 mL reaction, combine:
- 50-100 µg of alkyne-labeled protein lysate.
- 10 µL of 10 mM this compound in DMSO.
- 20 µL of 50 mM copper(II) sulfate.
- 20 µL of 50 mM TCEP (tris(2-carboxyethyl)phosphine).
- 60 µL of 1.7 mM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in DMSO/t-butanol. b. Incubate the reaction for 1 hour at room temperature with gentle rotation.
4. Protein Precipitation and Enrichment: a. Precipitate the proteins using a methanol/chloroform extraction or acetone precipitation. b. Resuspend the protein pellet in a buffer containing SDS. c. Dilute the sample and incubate with streptavidin-agarose beads overnight at 4°C to enrich for biotinylated proteins.
5. On-Bead Digestion: a. Wash the beads extensively to remove non-specifically bound proteins. b. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). c. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. d. Add trypsin and incubate overnight at 37°C.
6. Mass Spectrometry Analysis: a. Collect the supernatant containing the digested peptides. b. Desalt the peptides using a C18 StageTip. c. Analyze the peptides by LC-MS/MS.
Protocol 2: Sulfo-NHS-LC-Biotin Labeling of Cell Surface Proteins
This protocol is designed for the specific labeling of proteins on the surface of intact cells.
1. Cell Preparation: a. Grow cells to a high confluency in a culture dish. b. Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.
2. Biotinylation Reaction: a. Immediately before use, prepare a 10 mM solution of Sulfo-NHS-LC-Biotin in water. b. Add the Sulfo-NHS-LC-Biotin solution to the cells to a final concentration of 0.5-1 mg/mL. c. Incubate for 30 minutes at 4°C with gentle agitation.
3. Quenching: a. Stop the reaction by adding a quenching buffer (e.g., PBS containing 100 mM glycine or Tris). b. Incubate for 10-15 minutes at 4°C.
4. Cell Lysis and Enrichment: a. Wash the cells with PBS and then lyse them in a suitable lysis buffer with protease inhibitors. b. Incubate the cell lysate with streptavidin-agarose beads overnight at 4°C.
5. On-Bead Digestion and Mass Spectrometry Analysis: a. Follow the same on-bead digestion and mass spectrometry analysis steps as described in Protocol 1.
Mass Spectrometry Data Analysis
The analysis of mass spectrometry data requires specific considerations for each labeling method.
For this compound labeled peptides:
-
Variable Modification: In the database search, a variable modification corresponding to the mass of the triazole-linked this compound on the alkyne-containing amino acid must be included.
-
Software: Standard proteomics software such as MaxQuant, Proteome Discoverer, or Mascot can be used for data analysis.
For Sulfo-NHS-LC-Biotin labeled peptides:
-
Variable Modification: A variable modification corresponding to the mass of the biotinyl moiety on lysine residues and the N-terminus should be included in the search parameters.
-
Signature Ions: Biotinylated peptides can produce characteristic fragment ions in the tandem mass spectra, which can be used to increase the confidence of identification[4].
Conclusion
The validation of protein labeling by mass spectrometry is a critical step in many proteomic workflows. Both this compound and Sulfo-NHS-LC-Biotin represent powerful tools for biotinylating proteins for subsequent mass spectrometric analysis.
This compound , with its bioorthogonal click chemistry, offers unparalleled specificity, making it the ideal choice for applications where precise targeting of a pre-defined subset of proteins is required, such as in the study of newly synthesized proteins or specific post-translational modifications.
Sulfo-NHS-LC-Biotin , on the other hand, provides a robust and straightforward method for labeling accessible proteins, particularly on the cell surface. Its high labeling efficiency and well-established protocols make it a workhorse for global profiling of the surface proteome.
The selection of the optimal reagent ultimately depends on the specific biological question being addressed. By carefully considering the strengths and limitations of each approach, as outlined in this guide, researchers can design and execute robust experiments that yield high-quality, reproducible data, thereby advancing our understanding of the complex world of the proteome.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 4. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for N-(3-Azidopropyl)biotinamide Labeling
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for generating reliable data. N-(3-Azidopropyl)biotinamide is a versatile biotinylation reagent that utilizes bioorthogonal click chemistry for the covalent attachment of biotin to target molecules. This guide provides an objective comparison of this compound-based labeling with traditional amine-reactive methods, supported by experimental data and detailed protocols for essential control experiments.
Principles of Biotinylation: Bioorthogonal vs. Amine-Reactive Chemistry
This compound belongs to the class of bioorthogonal labeling reagents. The terminal azide group does not react with endogenous functional groups found in biological systems. Instead, it selectively reacts with an alkyne-functionalized target molecule through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition. This two-step approach, which involves the metabolic, enzymatic, or chemical introduction of the alkyne handle into the target, ensures high specificity and minimal off-target labeling.
In contrast, traditional biotinylation reagents like N-hydroxysuccinimide (NHS) esters of biotin (e.g., Sulfo-NHS-LC-Biotin) are amine-reactive.[1][2] They form stable amide bonds with primary amines, such as the side chains of lysine residues and the N-terminus of proteins.[2] While effective for general protein labeling, this method can be non-specific due to the abundance of lysine residues on the protein surface, potentially leading to heterogeneous labeling and alteration of protein function if labeling occurs at an active or binding site.[3][4]
Performance Comparison
The choice of biotinylation strategy significantly impacts experimental outcomes, particularly regarding specificity and potential for off-target effects. Bioorthogonal labeling with this compound offers superior specificity compared to the broad reactivity of NHS esters.
| Feature | This compound (Bioorthogonal) | Sulfo-NHS-LC-Biotin (Amine-Reactive) |
| Target Moiety | Exogenous alkyne group | Endogenous primary amines (Lys, N-terminus) |
| Specificity | Very High: Reacts only with the bioorthogonal partner.[4] | Moderate: Reacts with all accessible primary amines.[4] |
| Reaction Control | High: Two-step process allows for precise control. | Low: Reacts with abundant functional groups. |
| Potential for Functional Disruption | Low: Site-specific incorporation of the alkyne minimizes disruption. | Moderate to High: Labeling of critical lysine residues can alter protein function. |
| Background Labeling | Low | Can be high due to non-specific binding. |
| Suitability for Live Cells | High (SPAAC is copper-free and ideal for live-cell imaging). | Limited by membrane permeability (Sulfo-NHS esters are membrane-impermeable).[5] |
Essential Control Experiments
To ensure the validity of data obtained from biotinylation experiments, a series of rigorous control experiments are indispensable. These controls help to distinguish between specific, reaction-dependent labeling and non-specific binding or background signal.
| Control Experiment | Purpose | Expected Outcome for this compound | Expected Outcome for Sulfo-NHS-LC-Biotin |
| No Biotinylation Reagent | To assess endogenous biotin levels and non-specific binding of the detection reagent (e.g., streptavidin). | No or minimal signal. | No or minimal signal from the biotinylation reaction itself, but may show bands from endogenously biotinylated proteins. |
| No Bioorthogonal Handle | To confirm the specificity of the click reaction. | No or minimal signal. | Not Applicable. |
| No Labeling Reaction Conditions | To ensure that the biotinylation is dependent on the specific reaction chemistry. | No or minimal signal. | No or minimal signal. |
| Competition Control | To demonstrate the specificity of the biotin-streptavidin interaction. | Signal is significantly reduced or eliminated. | Signal is significantly reduced or eliminated. |
Experimental Workflows and Signaling Pathways
Biotinylation is a powerful tool for studying cellular processes, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a transmembrane tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways that regulate cell proliferation, differentiation, and survival.[6][7][8]
Metabolic labeling with an azide-modified sugar followed by click chemistry with this compound can be used to specifically label and identify glycoproteins involved in the EGFR signaling cascade.[4]
Caption: Simplified EGFR signaling pathway, a target for biotinylation-based studies.
The experimental workflow for comparing this compound and an amine-reactive alternative involves parallel labeling of a target protein or cell population, followed by detection and analysis.
Caption: Workflow for comparing bioorthogonal and amine-reactive biotinylation.
Experimental Protocols
Detailed protocols are essential for reproducible and reliable results. Below are methodologies for the key experiments discussed.
Protocol 1: Control Experiment - No Biotinylation Reagent
Objective: To determine the level of endogenous biotin and non-specific binding of streptavidin conjugates.
-
Sample Preparation: Prepare your alkyne-modified protein or cell lysate as you would for the experimental sample.
-
Mock Reaction: In place of the this compound solution, add an equal volume of the reaction buffer (e.g., PBS).
-
Incubation: Incubate the sample under the same conditions as the experimental sample (e.g., temperature, time).
-
Downstream Processing: Proceed with your standard detection method (e.g., Western blot). Run this control sample alongside your experimental sample.
-
Analysis: Compare the signal in the control lane to the experimental lane. Any signal in the control lane is indicative of endogenous biotin or non-specific binding of the detection reagent.
Protocol 2: Control Experiment - No Bioorthogonal Handle
Objective: To confirm that the biotinylation is specific to the azide-alkyne click reaction.
-
Sample Preparation: Prepare a control sample of protein or cells that has not been modified with an alkyne group.
-
Labeling Reaction: Subject this non-alkyne-modified sample to the complete this compound labeling protocol, including the click chemistry reaction.
-
Downstream Processing: Analyze this control sample in parallel with your experimental sample.
-
Analysis: A lack of signal in the control sample confirms that the biotinylation is specific to the presence of the alkyne handle.
Protocol 3: Comparative Labeling of Cell Surface Proteins
Objective: To compare the labeling efficiency and specificity of this compound (via SPAAC) and Sulfo-NHS-LC-Biotin.
Part A: Bioorthogonal Labeling with this compound
-
Metabolic Labeling: Culture cells in a medium containing an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for 24-48 hours to incorporate azides into cell surface glycoproteins.
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove unincorporated azido sugars.
-
Strain-Promoted Click Reaction: Incubate the cells with a DBCO-functionalized biotin reagent (an alternative to this compound for SPAAC) in PBS for 1 hour at room temperature.
-
Quenching and Lysis: Wash the cells three times with ice-cold PBS to remove excess reagent. Lyse the cells in a suitable lysis buffer.
Part B: Amine-Reactive Labeling with Sulfo-NHS-LC-Biotin
-
Cell Preparation: Wash cultured cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0).[9]
-
Biotinylation: Incubate the cells with Sulfo-NHS-LC-Biotin (e.g., 0.5 mg/mL in PBS, pH 8.0) for 30 minutes at 4°C.[5][9]
-
Quenching and Lysis: Quench the reaction by washing the cells three times with a quenching buffer (e.g., PBS containing 100 mM glycine).[9] Lyse the cells in a suitable lysis buffer.
Analysis:
-
Protein Quantification: Determine the protein concentration of the lysates from both labeling methods.
-
Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with a streptavidin-HRP conjugate to detect biotinylated proteins.
-
Comparison: Compare the banding patterns and signal intensities between the two methods. The bioorthogonal approach is expected to show more specific labeling of glycoproteins, while the amine-reactive method will likely show a broader range of biotinylated proteins.
By implementing these control experiments and understanding the comparative performance of different biotinylation strategies, researchers can confidently and accurately utilize this compound for their specific research applications, ensuring the generation of high-quality, publishable data.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Surface protein biotinylation [protocols.io]
- 6. ClinPGx [clinpgx.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Biotinylation: N-(3-Azidopropyl)biotinamide in Focus
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the covalent attachment of biotin to proteins, nucleic acids, and other molecules, is a powerful technique for detection, purification, and interaction studies, leveraging the high-affinity interaction between biotin and streptavidin. The choice of biotinylation reagent is a critical decision that dictates the specificity, efficiency, and overall outcome of an experiment.
This guide provides a comprehensive comparison of N-(3-Azidopropyl)biotinamide, a modern biotinylation reagent utilizing click chemistry, with traditional amine-reactive reagents and advanced proximity labeling methods. By presenting objective comparisons, quantitative data, and detailed experimental protocols, this guide aims to empower researchers to select the most suitable biotinylation strategy for their specific research needs.
Comparative Analysis of Biotinylation Strategies
The landscape of biotinylation reagents has evolved from non-specific chemical labeling to highly specific and targeted approaches. Here, we compare three major strategies: traditional amine-reactive labeling, bioorthogonal click chemistry with this compound, and enzyme-mediated proximity labeling.
| Feature | NHS-Ester Biotin (e.g., NHS-Biotin, Sulfo-NHS-Biotin) | This compound (Click Chemistry) | Proximity Labeling (e.g., BioID, TurboID) |
| Target | Primary amines (Lysine residues, N-terminus) | Bioorthogonal handles (e.g., alkynes) introduced metabolically, genetically, or chemically | Proteins in close proximity (within ~10-15 nm) to a bait protein fused with a biotin ligase |
| Specificity | Moderate: Reacts with accessible primary amines, leading to potentially heterogeneous labeling.[1] | High: The azide-alkyne reaction is bioorthogonal and highly specific.[2] | High for proximal proteins, but does not distinguish direct from indirect interactions.[3][4] |
| Efficiency | High, but can be influenced by buffer conditions and protein structure. | High and often quantitative under optimized conditions. | Variable, dependent on the expression of the fusion protein and the duration of biotin administration. |
| Control | Limited control over the site of labeling. | High degree of control over the labeling site through targeted introduction of the bioorthogonal handle. | Temporal control is possible by regulating the expression of the ligase and the availability of biotin.[5] |
| Applications | General protein labeling, cell surface protein labeling (Sulfo-NHS-biotin).[6] | Site-specific labeling of proteins, glycans, and nucleic acids; tracking newly synthesized molecules. | Mapping protein-protein interaction networks, identifying components of cellular compartments.[5] |
| Advantages | Simple one-step reaction, cost-effective. | High specificity, bioorthogonality allows for labeling in complex biological samples.[2] | Enables the study of weak and transient interactions in a cellular context.[4] |
| Disadvantages | Potential for protein inactivation if labeling occurs at an active site; heterogeneity of labeling.[1] | Requires a two-step process: introduction of the alkyne handle followed by the click reaction. | Does not provide information on direct physical interactions; potential for background biotinylation.[3] |
Experimental Protocols
Protocol 1: Protein Biotinylation using this compound via Click Chemistry
This protocol describes the labeling of an alkyne-modified protein with this compound using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified protein (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (freshly prepared)
-
DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A 10 to 20-fold molar excess of the biotin azide is recommended.
-
Add THPTA to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess this compound and copper catalyst using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: General Protein Biotinylation using NHS-Biotin
This protocol provides a general procedure for biotinylating a protein with NHS-Biotin.
Materials:
-
Purified protein (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of NHS-Biotin Stock Solution:
-
Allow the vial of NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve NHS-Biotin in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Biotinylation Reaction:
-
Add a 10 to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-Biotin.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the biotinylated protein from unreacted biotin and quenching buffer using a desalting column or by dialysis against an appropriate buffer.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams depict the workflows for click chemistry-based biotinylation, traditional NHS-ester biotinylation, and proximity-dependent biotinylation.
References
Copper-Free vs. Copper-Catalyzed Click Chemistry: A Comparative Guide for Researchers
In the landscape of bioconjugation, drug development, and materials science, the ability to selectively and efficiently link molecules is paramount. "Click chemistry" has emerged as an indispensable toolkit for these endeavors, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their work.
The primary distinction between CuAAC and SPAAC lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to significantly accelerate the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a catalyst, driven by the release of ring strain.[1][] This fundamental difference has profound implications for the biocompatibility, reaction kinetics, and potential side reactions of each method.
At a Glance: Key Differences
| Feature | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity[3][4] | High; ideal for in vivo and live-cell applications[5][6] |
| Reaction Rate | Generally faster (10 to 10⁴ M⁻¹s⁻¹)[7] | Generally slower; dependent on the cyclooctyne used (e.g., DBCO is faster than BCN)[1][4] |
| Reactants | Terminal alkynes, Azides | Strained cyclooctynes (e.g., DBCO, BCN), Azides |
| Selectivity | Highly regioselective (1,4-disubstituted triazole)[8] | Can yield a mixture of regioisomers[5][9] |
| Side Reactions | Potential for oxidation of biomolecules by reactive oxygen species (ROS)[7] | Potential for thiol-yne side reactions with cysteine residues[7][10] |
| Reagent Cost & Accessibility | Terminal alkynes are generally inexpensive and readily available[1] | Strained cyclooctynes are typically more expensive and complex to synthesize[4][5] |
Quantitative Comparison of Reaction Kinetics
The rate of the cycloaddition reaction is a critical factor, particularly in applications that require rapid conjugation. The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility.
| Reaction Type | Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | Terminal Alkyne | Typically 1 - 100[4] | Rate is less affected by the steric bulk of the azide. |
| SPAAC | BCN | ~0.012 - 0.024 (with primary azides)[4] | Slower but still efficient for many applications. |
| SPAAC | DBCO (ADIBO) | ~0.90 (with primary azides)[4] | Significantly faster than BCN. |
| SPAAC | DIBAC | Rate constants can be even higher than DBCO. | Highly reactive cyclooctyne. |
Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the ligand used.[4]
Visualization of Reaction Pathways and Experimental Workflow
To better understand the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a generalized experimental workflow for bioconjugation.
Detailed Experimental Protocols
Reproducible and reliable results hinge on detailed and validated protocols. The following methodologies for key experiments allow for a direct comparison of the performance of copper-catalyzed and copper-free click chemistry.
Protocol 1: Comparison of Labeling Efficiency on Cell Surfaces
This protocol quantifies the efficiency of cell surface labeling using fluorescently tagged click chemistry reagents.
Materials:
-
Cells with azide groups metabolically incorporated on their surface
-
Phosphate-buffered saline (PBS)
-
1% Bovine Serum Albumin (BSA) in PBS
-
For CuAAC:
-
Alkyne-fluorophore conjugate (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (e.g., 50 mM stock in water)
-
Sodium Ascorbate (e.g., 100 mM stock in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 100 mM stock in water)
-
-
For SPAAC:
-
Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore, 10 mM stock in DMSO)
-
Procedure:
-
Cell Preparation: Harvest cells and wash with PBS. Resuspend cells in a suitable buffer (e.g., 1% BSA in PBS).[11]
-
Reaction Assembly (CuAAC):
-
To the cell suspension, add the alkyne-fluorophore to a final concentration of 100 µM.
-
Add THPTA to a final concentration of 2 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 5 mM.
-
-
Reaction Assembly (SPAAC):
-
To a separate aliquot of the cell suspension, add the strained cyclooctyne-fluorophore to a final concentration of 100 µM.
-
-
Incubation: Incubate both reaction mixtures at room temperature for 1-2 hours, protected from light.
-
Washing: Wash the cells three times with 1% BSA in PBS to remove unreacted reagents.
-
Analysis: Analyze the fluorescence intensity of the labeled cells by flow cytometry or fluorescence microscopy.
Protocol 2: Cytotoxicity Assay
This protocol assesses the effect of the click chemistry reagents on cell viability.
Materials:
-
Adherent or suspension cells in culture medium
-
For CuAAC:
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA ligand
-
-
For SPAAC:
-
Strained cyclooctyne (e.g., DBCO)
-
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Reagent Addition:
-
Prepare a serial dilution of the CuAAC components (CuSO₄, Sodium Ascorbate, THPTA) and the SPAAC reagent (strained cyclooctyne) in the cell culture medium.
-
Add the reagent dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation: Incubate the plate for a period relevant to your labeling experiment (e.g., 1-4 hours or up to 24 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each condition relative to the untreated control.
Applications in Research and Drug Development
The choice between CuAAC and SPAAC is highly dependent on the specific application.
-
CuAAC is often the preferred method for:
-
SPAAC is the superior choice for:
-
Live-cell imaging and in vivo studies where biocompatibility is critical.[6][12]
-
The development of antibody-drug conjugates (ADCs) to ensure the integrity of the antibody and reduce off-target toxicity.[13]
-
Labeling sensitive biomolecules that could be damaged by the reactive oxygen species generated in CuAAC reactions.[14]
-
Conclusion
Both CuAAC and SPAAC are powerful and versatile tools for bioconjugation. CuAAC offers the advantages of rapid kinetics and the use of simple, inexpensive terminal alkynes.[1] However, the requirement of a cytotoxic copper catalyst limits its applications in living systems.[13][15] SPAAC, on the other hand, is a truly bioorthogonal reaction that proceeds without a catalyst, making it ideal for live-cell and in vivo applications.[5][6] While generally slower than CuAAC, the development of increasingly reactive strained cyclooctynes continues to narrow the kinetic gap.[4] By carefully considering the experimental requirements, particularly the need for biocompatibility versus reaction speed, researchers and drug development professionals can select the most appropriate click chemistry method to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 6. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Biotinylation: A Comparative Guide to the Cross-Reactivity of N-(3-Azidopropyl)biotinamide
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount. Biotinylation, the process of attaching biotin to a molecule, is a cornerstone technique for detection, purification, and immobilization. N-(3-Azidopropyl)biotinamide has emerged as a key reagent for "click chemistry"-based biotinylation, prized for its high efficiency and specificity. However, a nuanced understanding of its potential cross-reactivity with other functional groups is critical for clean and reliable experimental outcomes. This guide provides an objective comparison of this compound's performance against other common biotinylation reagents, supported by experimental data and detailed protocols.
Executive Summary
This compound operates through a highly selective bioorthogonal reaction, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where its azide group specifically reacts with an alkyne-tagged molecule. Generally, the azide moiety is remarkably stable and unreactive towards common biological functional groups such as amines and carboxylates under typical physiological conditions. However, recent evidence highlights a significant, copper-catalyzed side reaction with free thiols (cysteine residues), leading to the formation of thiotriazole conjugates.[1][2][3] This guide will compare the reactivity profile of this compound with amine-reactive, thiol-reactive, and carboxyl-reactive biotinylation reagents, providing a framework for selecting the appropriate tool for your research needs.
Comparison of Biotinylation Reagent Specificity
The choice of biotinylation reagent is dictated by the available functional groups on the target molecule and the desired specificity of the labeling. The following table summarizes the primary targets and known cross-reactivities of major biotinylation reagent classes.
| Reagent Class | Primary Target | Reagent Example | Known Cross-Reactivity/Side Reactions |
| Azide-Reactive | Alkyne Groups | This compound | Thiols (-SH): Forms thiotriazole byproducts in the presence of Copper(I) catalyst.[1][2][3] |
| Amine-Reactive | Primary Amines (-NH₂) | NHS-Biotin | Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions. Can acylate other nucleophiles under specific conditions.[4] |
| Thiol-Reactive | Sulfhydryls (-SH) | Maleimide-Biotin | Primary Amines (-NH₂): Can react with primary amines at pH > 8.5.[5] Hydrolysis: The maleimide group can hydrolyze at higher pH. |
| Carboxyl-Reactive | Carboxyl Groups (-COOH) | Biotin Hydrazide + EDC | Protein Polymerization: EDC can crosslink molecules that contain both carboxyl and amine groups.[6] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism of this compound
The primary reaction is the highly efficient and specific cycloaddition between the azide of this compound and a terminal alkyne on the target molecule.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Potential Cross-Reactivity with Thiols
Under CuAAC conditions, a competing reaction can occur where the azide reacts with both the alkyne and a free thiol group from a cysteine residue, forming a thiotriazole byproduct.[1][2]
Caption: Competing main reaction and thiol side reaction in CuAAC.
Experimental Workflow for Assessing Biotinylation Specificity
A general workflow to test the specificity of a biotinylation reaction involves labeling a complex mixture of proteins (like a cell lysate), followed by enrichment and identification of biotinylated proteins via mass spectrometry.
Caption: Workflow for proteomic analysis of biotinylation specificity.
Experimental Protocols
Protocol 1: Biotinylation using this compound (Click Chemistry)
This protocol is for labeling an alkyne-containing protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS).
-
This compound.
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper ligand (e.g., THPTA).
-
Desalting column.
Procedure:
-
Prepare a stock solution of your alkyne-modified protein (1-10 mg/mL) in PBS.
-
Prepare fresh stock solutions: 10 mM this compound in DMSO, 50 mM CuSO₄ in water, and 100 mM sodium ascorbate in water.
-
In a microcentrifuge tube, combine the protein, this compound (10-20 molar excess), and the copper ligand.
-
Add CuSO₄ to the mixture, followed by the freshly prepared sodium ascorbate to initiate the reaction.
-
Incubate the reaction for 1-2 hours at room temperature.
-
To mitigate potential thiol cross-reactivity, consider pre-treating the sample with a thiol-blocking reagent like iodoacetamide before the click reaction.[2]
-
Purify the biotinylated protein using a desalting column to remove excess reagents.
Protocol 2: Amine Biotinylation using NHS-Ester
This protocol is for labeling a protein via its primary amines.
Materials:
-
Protein to be labeled.
-
NHS-Biotin.
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.[7]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Anhydrous DMSO.
-
Desalting column.
Procedure:
-
Dissolve the protein in the reaction buffer at a concentration of 2.5 mg/mL.[7] Ensure the buffer is free of extraneous amines.
-
Prepare a 10 mM stock solution of NHS-Biotin in anhydrous DMSO immediately before use.[7]
-
Add the NHS-Biotin stock solution to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction for 1 hour at room temperature.[7]
-
Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Remove excess, unreacted biotin reagent by using a desalting column.
Protocol 3: Thiol Biotinylation using Maleimide
This protocol targets free sulfhydryl groups on cysteine residues.
Materials:
-
Protein with free thiols.
-
Maleimide-Biotin.
-
Reaction buffer: PBS, pH 7.2-7.5.[8]
-
Anhydrous DMSO.
-
Desalting column.
Procedure:
-
Dissolve the protein in the reaction buffer at 1-10 mg/mL. The buffer must be free of thiols.
-
If necessary, reduce disulfide bonds to generate free thiols by treating with TCEP for ~30 minutes.[8]
-
Prepare a 10 mM stock solution of Maleimide-Biotin in anhydrous DMSO.
-
Add the Maleimide-Biotin stock solution to the protein solution at a 10-20 fold molar excess over the protein.[8]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8]
-
Purify the biotinylated protein using a desalting column.
Protocol 4: Carboxyl Biotinylation using EDC and Hydrazide
This protocol targets carboxyl groups on aspartate, glutamate, or the C-terminus.
Materials:
-
Carboxyl-containing protein.
-
Biotin Hydrazide.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Activation Buffer: 0.1 M MES, pH 4.7-5.5.[6]
-
Anhydrous DMSO.
-
Desalting column.
Procedure:
-
Dissolve the protein (5-10 mg/mL) in the Activation Buffer. The buffer must be free of amines and carboxylates.[6]
-
Prepare a 50 mM solution of Biotin Hydrazide in DMSO.
-
Add the Biotin Hydrazide solution to the protein solution. A large molar excess is often required to outcompete protein-protein crosslinking.[6]
-
Immediately before use, prepare a solution of EDC in the Activation Buffer (e.g., 10 mg/mL).
-
Add the EDC solution to the protein/biotin hydrazide mixture.
-
Incubate for 2 hours at room temperature.[6]
-
Remove any precipitate by centrifugation.
-
Purify the labeled protein using a desalting column to remove excess reagents and byproducts.[6]
Conclusion
This compound stands out for its high degree of specificity towards alkyne-functionalized molecules, making it an excellent choice for bioorthogonal labeling strategies. The azide group itself is largely inert to common biological nucleophiles. However, researchers must be aware of the potential for copper-catalyzed cross-reactivity with thiols, which can lead to off-target labeling. When free thiols are abundant or of particular concern, alternative strategies such as pre-blocking thiols or utilizing thiol-specific biotinylation reagents should be considered. By understanding the reactivity profiles of different biotinylation reagents, researchers can make informed decisions to ensure the precision and accuracy of their experimental results.
References
- 1. Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
quantitative comparison of different biotinylation reagents
A Quantitative Comparison of Biotinylation Reagents for Researchers, Scientists, and Drug Development Professionals
Biotinylation, the covalent attachment of biotin to proteins and other molecules, is a cornerstone technique in life sciences. The unparalleled affinity between biotin and streptavidin provides a robust system for detection, purification, and immobilization of biomolecules.[1] This has significant implications in various research areas, including proteomics, cell biology, and the development of antibody-drug conjugates (ADCs).[][3] The selection of an appropriate biotinylation reagent is critical for experimental success, influencing specificity, efficiency, and the biological activity of the labeled molecule.[1]
This guide provides an objective, data-driven comparison of common biotinylation reagents, designed to inform researchers, scientists, and drug development professionals in their experimental design. We present quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of the available options.
Comparative Analysis of Biotinylation Reagents
Biotinylation reagents can be broadly categorized based on their reactive chemistry, targeting specific functional groups on proteins and other biomolecules. The most common classes are amine-reactive, sulfhydryl-reactive, and enzymatic (proximity labeling) reagents.[1][4]
Amine-Reactive Biotinylation Reagents
These reagents are the most widely used due to the abundance of primary amines (found on lysine residues and the N-terminus) on the surface of most proteins.[1] N-hydroxysuccinimide (NHS) esters are the most prevalent type of amine-reactive moiety.[4]
Table 1: Quantitative Comparison of Amine-Reactive Biotinylation Reagents
| Feature | NHS-Biotin | Sulfo-NHS-Biotin | NHS-LC-Biotin | NHS-XX-Biotin |
| Target | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Cell Permeability | Permeable[5] | Impermeable[6] | Permeable | Impermeable (Sulfo version) |
| Solubility | Requires organic solvent (DMSO, DMF)[1] | Water-soluble[6] | Requires organic solvent | Water-soluble (Sulfo version) |
| Spacer Arm Length | 13.5 Å | 13.5 Å | 22.4 Å | 30.5 Å |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Available in cleavable (SS) versions |
| Optimal pH | 7.0-9.0 | 7.0-9.0 | 7.0-9.0 | 7.0-9.0 |
| Reaction Time | 30 min - 2 hr at RT | 30 min - 2 hr at RT | 30 min - 2 hr at RT | 30 min - 2 hr at RT |
| Key Advantage | Intracellular and cell surface labeling[5] | Specific for cell surface proteins[6] | Reduced steric hindrance | Further reduced steric hindrance |
| Consideration | Can label intracellular proteins non-specifically | Limited to extracellular domains | Potential for aggregation with hydrophobic proteins | May be required for large protein complexes |
Note: "LC" refers to a "long chain" spacer arm, and "XX" indicates an even longer spacer arm, which can be beneficial in overcoming steric hindrance when binding to streptavidin.
Sulfhydryl-Reactive Biotinylation Reagents
These reagents target free sulfhydryl groups on cysteine residues. This approach is advantageous when primary amines are located in a protein's active site, and their modification could lead to inactivation.[1]
Table 2: Quantitative Comparison of Sulfhydryl-Reactive Biotinylation Reagents
| Feature | Maleimide-Biotin | Iodoacetyl-Biotin | Pyridyldithiol-Biotin |
| Target | Sulfhydryl groups (-SH) | Sulfhydryl groups (-SH) | Sulfhydryl groups (-SH) |
| Optimal pH | 6.5-7.5[7] | 7.5-8.5 | 7.0-8.0 |
| Reaction Time | 1-2 hours at RT | 30-60 min at RT | 1-2 hours at RT |
| Specificity | High for sulfhydryls at pH 6.5-7.5[7] | Can react with other nucleophiles at higher pH | High for sulfhydryls |
| Cleavability | Non-cleavable | Non-cleavable | Cleavable (disulfide bond) |
| Key Advantage | High specificity under optimal pH | Faster reaction time than maleimides | Cleavable linkage allows for easy elution |
| Consideration | Maleimide ring can hydrolyze at high pH | Light sensitive | Can be less stable than thioether bonds |
Proximity Labeling (Enzymatic) Reagents
Proximity labeling methods utilize enzymes fused to a protein of interest that generate reactive biotin species to covalently label neighboring proteins within a short radius. This enables the study of protein-protein interactions and subcellular proteomes.[4]
Table 3: Quantitative Comparison of Proximity Labeling Reagents
| Feature | BioID/BioID2 | APEX2 | TurboID/miniTurbo |
| Enzyme Type | Promiscuous biotin ligase | Ascorbate peroxidase | Engineered promiscuous biotin ligase |
| Labeling Time | Hours (typically 18-24 h)[4] | Minutes (typically 1 min)[4] | Minutes (as short as 10 min)[4] |
| Substrate | Biotin[4] | Biotin-phenol and H₂O₂[4] | Biotin[4] |
| Key Advantage | Well-established, good for stable interactomes | Rapid labeling, captures "snapshots" of proximity | Fast and more efficient than BioID, less toxic than APEX2[4] |
| Consideration | Long labeling time may miss transient interactions | H₂O₂ can be toxic to cells[4] | Can have higher background biotinylation than BioID |
| Labeling Radius | ~10 nm[8] | ~20 nm | ~10 nm[9] |
Experimental Workflows and Logical Relationships
To aid in the selection and application of biotinylation reagents, the following diagrams illustrate a general experimental workflow, a decision-making flowchart for reagent selection, and the principle of proximity labeling.
Detailed Experimental Protocols
The following are representative protocols for common biotinylation workflows. It is crucial to optimize these protocols for your specific application and reagents.
Protocol 1: Cell Surface Protein Biotinylation
This protocol is designed for the specific labeling of proteins on the plasma membrane of living cells using a membrane-impermeable reagent like Sulfo-NHS-SS-Biotin.[10]
Materials:
-
Adherent cells cultured to 80-90% confluency
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-SS-Biotin
-
Ice-cold quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Wash cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.[]
-
Prepare the biotinylation reagent solution immediately before use by dissolving Sulfo-NHS-SS-Biotin in ice-cold PBS to a final concentration of 0.5 mg/mL.[10]
-
Add the biotinylation solution to the cells and incubate for 30 minutes on ice with gentle rocking.[]
-
Remove the biotinylation solution and wash the cells three times with ice-cold quenching solution to stop the reaction.[10]
-
Lyse the cells with lysis buffer and collect the lysate.
-
Incubate the cell lysate with streptavidin-agarose beads for 2-3 hours at 4°C to capture biotinylated proteins.[10]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads. For cleavable biotin (SS-linker), elution can be achieved by incubation with a reducing agent (e.g., DTT). For non-cleavable biotin, elution may require harsh conditions like boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by downstream methods such as Western blotting or mass spectrometry.
Protocol 2: Intracellular Protein Biotinylation with NHS-Ester Reagents
This protocol describes the general procedure for labeling both cell surface and intracellular proteins using a membrane-permeable NHS-ester reagent.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-Biotin reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the protein solution in an appropriate amine-free buffer.
-
Immediately before use, dissolve the NHS-Biotin reagent in a small amount of DMSO or DMF to create a concentrated stock solution.
-
Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Remove excess, non-reacted biotin reagent by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
The biotinylated protein is now ready for downstream applications.
Protocol 3: Proximity-Dependent Biotinylation using TurboID
This protocol outlines the general steps for identifying protein-protein interactions using the TurboID proximity labeling method.[11]
Materials:
-
Cells expressing the protein of interest fused to TurboID
-
Biotin solution (50 µM in cell culture medium)
-
Ice-cold PBS
-
Lysis buffer
-
Streptavidin beads
Procedure:
-
Culture cells expressing the TurboID-fusion protein.
-
Induce biotinylation by adding biotin to the cell culture medium to a final concentration of 50 µM and incubate for 10 minutes at 37°C.[11]
-
Wash the cells twice with ice-cold PBS to remove excess biotin.
-
Lyse the cells in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with streptavidin beads to enrich for biotinylated proteins.
-
Perform stringent washes to remove non-specific binders.[11]
-
Elute the captured proteins and identify them by mass spectrometry.
Conclusion
The choice of biotinylation reagent is a critical step in experimental design. Amine-reactive reagents like NHS-biotin and its derivatives are workhorses for general protein labeling, with the choice between permeable and impermeable versions depending on the desired cellular location of labeling.[1][5] Sulfhydryl-reactive reagents offer an alternative for proteins where amine modification is undesirable.[1] For studying protein-protein interactions and subcellular proteomes in their native context, proximity labeling methods such as TurboID and APEX2 provide powerful tools with high temporal and spatial resolution.[4] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal biotinylation strategy to achieve their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Confirming Successful Conjugation with N-(3-Azidopropyl)biotinamide: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing N-(3-Azidopropyl)biotinamide in bioconjugation, robust and reliable confirmation of a successful reaction is paramount. This guide provides an objective comparison of common analytical techniques to verify the covalent linkage of this azide-containing biotinylation reagent to your molecule of interest, typically via an azide-alkyne cycloaddition (click chemistry). We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation method for your experimental needs.
Comparison of Confirmation Techniques
The choice of method to confirm conjugation will depend on several factors, including the desired level of detail (qualitative vs. quantitative), the nature of the molecules involved, and the available instrumentation. The following table summarizes the key characteristics of four common techniques.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| HABA Assay | Colorimetric assay where biotin displaces the HABA dye from avidin, causing a measurable decrease in absorbance at 500 nm.[1][2] | Quantitative (moles of biotin per mole of protein).[1] | Simple, rapid, and inexpensive.[3] | Lower sensitivity compared to other methods; can be prone to interference and may underestimate the degree of biotinylation.[3][4] |
| Streptavidin Gel-Shift Assay | Binding of streptavidin (or avidin) to the biotinylated molecule causes an increase in molecular weight, which is visualized as a band shift on an SDS-PAGE gel.[2][5] | Qualitative to semi-quantitative confirmation of biotinylation.[2] | Simple, visual confirmation that does not require specialized equipment beyond standard electrophoresis.[5] | Not precisely quantitative; large proteins may show a less pronounced shift. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for the precise determination of the mass of the conjugated product.[6][7] | Definitive confirmation of conjugation, precise mass of the conjugate, and identification of the exact site of biotinylation (with MS/MS).[6][8] | The gold standard for confirmation, providing the most detailed and unambiguous data.[2][6] | Requires expensive instrumentation and specialized expertise for data analysis.[5] |
| FTIR Spectroscopy | Monitors the disappearance of the characteristic azide vibrational peak (around 2100 cm⁻¹) upon its conversion to a triazole in a click chemistry reaction.[9][10] | Direct confirmation of the azide group's reaction. | Provides direct evidence of the specific chemical transformation of the azide moiety. | May not be sensitive enough for low concentration samples; does not confirm the integrity of the biotin portion. |
Experimental Protocols
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This colorimetric assay provides a quantitative estimation of biotin incorporation.[1]
Principle: The HABA dye binds to avidin, producing a complex with a characteristic absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[1][11]
Protocol (Cuvette Format):
-
Reagent Preparation: Prepare the HABA/Avidin working solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed reagent in a specified buffer like PBS.[12]
-
Sample Preparation: It is crucial to remove any unreacted this compound from your sample. This can be achieved by dialysis or gel filtration.[1][12]
-
Initial Absorbance: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm. Record this value.[12]
-
Sample Addition: Add 100 µL of your biotinylated sample to the cuvette. Mix gently by pipetting.[12]
-
Final Absorbance: Allow the reaction to stabilize for a few minutes, then measure the absorbance at 500 nm again.[12]
-
Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (typically around 34,000 M⁻¹cm⁻¹).[1]
Streptavidin Gel-Shift Assay
This method offers a straightforward qualitative or semi-quantitative assessment of biotinylation.[2]
Principle: The binding of the tetrameric streptavidin protein (~53 kDa) to a biotinylated molecule results in a significant increase in its molecular weight. This increase can be visualized as a higher molecular weight band on an SDS-PAGE gel compared to the non-biotinylated control.[2]
Protocol:
-
Sample Preparation: Prepare at least two samples: your biotinylated molecule and a non-biotinylated control.
-
Streptavidin Incubation: In a separate tube, incubate a portion of your biotinylated sample with a molar excess of streptavidin for 15-30 minutes at room temperature.[2][13]
-
SDS-PAGE: Load the non-biotinylated control, the biotinylated sample, and the streptavidin-incubated biotinylated sample onto an SDS-PAGE gel.
-
Electrophoresis: Run the gel under standard conditions.
-
Visualization: Stain the gel with a protein stain such as Coomassie Brilliant Blue. A band shift in the lane containing the biotinylated sample incubated with streptavidin, relative to the biotinylated sample alone, confirms successful biotinylation.[2]
Mass Spectrometry (MS) Analysis
Mass spectrometry is the most definitive method for confirming conjugation and identifying the precise location of the modification.[6]
Principle: By measuring the mass-to-charge ratio of the intact conjugated molecule or its peptide fragments, MS can confirm the addition of the this compound moiety.
Workflow (Bottom-up Proteomics):
-
Sample Preparation: The biotinylated protein is enzymatically digested (e.g., with trypsin) to generate smaller peptides.[6]
-
Enrichment (Optional but Recommended): Biotinylated peptides can be enriched using streptavidin-coated beads.[7][14]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS).[6]
-
Data Analysis: The MS/MS data is searched against a protein database to identify peptides. The presence of a peptide with a mass shift corresponding to the mass of the reacted this compound confirms conjugation and identifies the specific amino acid residue that was modified.[8][15]
FTIR Spectroscopy
This technique is particularly useful for directly confirming the reaction of the azide group in this compound during a click chemistry conjugation.
Principle: The azide functional group has a strong, characteristic absorbance peak around 2100 cm⁻¹.[9][10] Successful cycloaddition with an alkyne results in the disappearance of this peak and the appearance of new peaks corresponding to the triazole ring.[16]
Protocol:
-
Sample Preparation: Prepare samples of your starting alkyne-modified molecule, this compound, and the final conjugated product.
-
FTIR Analysis: Acquire the infrared spectrum of each sample using an FTIR spectrometer.
-
Data Analysis: Compare the spectra. A successful conjugation is confirmed by the significant reduction or complete disappearance of the azide peak at ~2100 cm⁻¹ in the spectrum of the final product compared to the spectrum of this compound.[9]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key confirmation techniques.
Caption: Workflow of the HABA assay for biotinylation quantification.
Caption: Workflow of the streptavidin gel-shift assay.
Caption: Workflow for mass spectrometry-based confirmation.
Caption: Workflow for FTIR-based confirmation of azide reaction.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 6. benchchem.com [benchchem.com]
- 7. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling N-(3-Azidopropyl)biotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of N-(3-Azidopropyl)biotinamide. While some safety data sheets (SDS) may classify this specific compound as non-hazardous, the presence of the azide functional group necessitates stringent safety protocols due to the potential for explosive decomposition and toxicity inherent in organic azides.[1][2] Adherence to these guidelines is essential for ensuring laboratory safety.
Personal Protective Equipment (PPE) Requirements
Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Task | Required PPE | Additional Recommendations |
| Receiving and Unpacking | • Safety glasses• Nitrile gloves• Lab coat | Inspect the container for any signs of damage or leakage in a well-ventilated area. |
| Weighing and Aliquoting (Solid) | • Safety goggles or safety glasses with side shields• Nitrile gloves (double-gloving recommended)• Lab coat | • Use of a chemical fume hood is mandatory.[3][4]• Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas to avoid friction and spark.[1][3]• A blast shield is recommended, especially when handling larger quantities.[4] |
| Solution Preparation and Handling | • Chemical splash goggles• Nitrile gloves (double-gloving recommended)• Lab coat | • Work within a certified chemical fume hood.[3][5]• Avoid using halogenated solvents like dichloromethane or chloroform.[1]• Do not use glassware with ground glass joints, which can create friction.[1] |
| Waste Disposal | • Safety goggles• Chemical-resistant gloves (e.g., nitrile)• Lab coat | Handle all waste in a designated and well-ventilated area, preferably within a fume hood. |
| Spill Cleanup | • Safety goggles• Face shield• Chemical-resistant gloves• Lab coat or chemical-resistant apron• Respiratory protection may be necessary depending on spill size and ventilation. | Have a spill kit appropriate for azide-containing compounds readily available. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial when working with potentially energetic compounds like this compound.
1. Preparation and Precaution:
-
Before beginning any work, ensure you have read and understood the Safety Data Sheet, although it's advised to treat all azido compounds with a high degree of caution.[1]
-
Work must be conducted in a properly functioning chemical fume hood.[4][5]
-
Assemble all necessary equipment, including non-metal spatulas and appropriate glassware.[3] Avoid scratching or applying friction to the solid material.[4]
-
Ensure a blast shield is in place if heating or handling larger quantities.[4]
2. Weighing the Compound:
-
Weigh the smallest amount of this compound necessary for your experiment.
-
Use a plastic or ceramic spatula to handle the solid. Never use a metal spatula. [3][4]
3. Dissolving the Compound:
-
This compound is soluble in organic solvents like DMSO.[6]
-
When preparing a stock solution, slowly add the solid to the solvent while stirring.
-
For aqueous solutions, first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice.[6] It is not recommended to store the aqueous solution for more than one day.[6]
4. Running the Reaction:
-
Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place (e.g., blast shield, small scale).[1][7]
-
Keep the reaction setup away from direct sunlight and extremes of temperature.
Disposal Plan: Managing Azide-Containing Waste
Proper disposal of waste containing this compound is critical to prevent the formation of highly explosive metal azides in plumbing systems.[3][7]
Aqueous Waste:
-
NEVER pour azide-containing solutions down the drain. [3][4][7] This can lead to the formation of explosive lead or copper azides in the pipes.[3][7]
-
Collect all aqueous waste in a designated, sealed, and clearly labeled non-metal container.[1][3]
Solid Waste:
-
Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a separate, sealed, and labeled plastic bag or container.[1][3]
Deactivation of Azide Waste (for dilute solutions):
-
For dilute solutions (5% or less), chemical deactivation can be performed by reacting with nitrous acid in a chemical fume hood.[4][7]
-
An aqueous solution of the azide is treated with an excess of 20% aqueous sodium nitrite.[4][7]
-
Then, a 20% aqueous solution of sulfuric acid is slowly added until the mixture is acidic.[4][7] This order of addition is critical to prevent the formation of poisonous hydrazoic acid gas.[7]
-
The completion of the reaction can be tested with starch-iodide paper (a blue color indicates excess nitrite and complete decomposition).[7]
-
-
The neutralized and deactivated solution should be disposed of as hazardous waste through your institution's environmental health and safety office.[4]
Emergency Procedures:
-
Spill: In case of a small spill within a fume hood, absorb the material with an inert absorbent, collect it in a sealed, labeled non-metal container, and clean the area with soap and water.[1] For larger spills, evacuate the area and contact your institution's safety office immediately.[1]
-
Exposure:
-
Skin Contact: Wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.
-
-
In all cases of exposure, seek medical attention.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
